molecular formula C6H5ClN2O3 B3035496 (6-Chloro-5-nitropyridin-3-yl)methanol CAS No. 321845-12-9

(6-Chloro-5-nitropyridin-3-yl)methanol

Cat. No.: B3035496
CAS No.: 321845-12-9
M. Wt: 188.57 g/mol
InChI Key: QLRNYXFFYULBME-UHFFFAOYSA-N
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Description

(6-Chloro-5-nitropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-5-nitropyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-5-nitropyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-5-nitropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRNYXFFYULBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemoselective Synthesis of (6-Chloro-5-nitropyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a highly functionalized heterocyclic building block essential for the development of kinase inhibitors, agrochemicals, and novel N-cyano-N-alkyl imidamide derivatives . The molecule features a primary alcohol for etherification or cross-coupling, a nitro group for subsequent reduction to an aniline, and a highly activated 6-chloro substituent. Synthesizing this compound requires rigorous chemoselectivity: the carboxylic acid of its precursor must be reduced to an alcohol without triggering the reduction of the highly sensitive nitro group or inducing nucleophilic aromatic substitution (SNAr) at the chlorinated position.

This whitepaper outlines a field-proven, self-validating synthetic pathway designed to maximize yield while preserving the integrity of the pyridine ring's substituents.

Retrosynthetic Analysis & Pathway Design

The most scalable and economically viable route to (6-Chloro-5-nitropyridin-3-yl)methanol begins with the commercially available 2-chloro-3-nitro-5-methylpyridine .

The pathway consists of two distinct transformations:

  • Exhaustive Oxidation: The 5-methyl group is oxidized to a carboxylic acid, yielding 6-chloro-5-nitronicotinic acid.

  • Chemoselective Reduction: The resulting nicotinic acid is reduced to the target primary alcohol using an electrophilic hydride source.

SynthesisPathway A 2-Chloro-3-nitro- 5-methylpyridine B 6-Chloro-5-nitro- nicotinic acid A->B Na2Cr2O7, H2SO4 15h, 25°C C (6-Chloro-5-nitropyridin- 3-yl)methanol B->C BH3·THF 4-6h, 0°C to 25°C

Synthetic pathway from 2-chloro-3-nitro-5-methylpyridine to the target pyridylmethanol.

Mechanistic Insights: The Chemoselectivity Challenge

The core technical challenge in this synthesis is the reduction of the carboxylic acid in the presence of two highly reactive functional groups.

If standard nucleophilic hydrides (such as Lithium Aluminum Hydride, LiAlH₄) are deployed, the reaction will fail catastrophically. Nucleophilic hydrides will readily attack the highly electrophilic nitro group, reducing it to an azo, azoxy, or amine derivative. Furthermore, the 6-chloro position is highly activated by the ortho-nitro group and the para-pyridine nitrogen, making it a prime target for destructive SNAr dechlorination.

The Borane Advantage: To achieve chemoselectivity, we exploit the electrophilic nature of Borane (BH₃). Borane acts as a Lewis acid, coordinating preferentially with the most electron-rich oxygen of the carboxylate. The strong electron-withdrawing effects of the nitro group and the pyridine ring severely depress the Lewis basicity of the nitro group's oxygen atoms, rendering them inert to BH₃ under controlled conditions. This electronic environment ensures that BH₃ selectively reduces the carboxylic acid via an intramolecular hydride transfer, leaving the nitro and chloro groups completely intact .

Chemoselectivity cluster_0 Electrophilic Reduction (BH3) cluster_1 Nucleophilic Reduction (LiAlH4) Acid 6-Chloro-5-nitronicotinic acid BH3 Borane-THF Complex Acid->BH3 Chemoselective LiAlH4 Lithium Aluminum Hydride Acid->LiAlH4 Destructive Coord Carboxyl Coordination BH3->Coord Target Primary Alcohol Coord->Target Side1 Nitro Reduction LiAlH4->Side1 Side2 SNAr Dechlorination LiAlH4->Side2

Mechanistic divergence between electrophilic (BH3) and nucleophilic (LiAlH4) reducing agents.

Detailed Experimental Protocols

Step 1: Oxidation to 6-Chloro-5-nitronicotinic acid

Causality Check: The strongly acidic medium (H₂SO₄) is required to generate the highly reactive chromic acid species from sodium dichromate. Crucially, it also protonates the pyridine nitrogen, preventing unwanted N-oxide formation during the aggressive oxidation process .

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and place it in a water bath to control exotherms.

  • Reagent Loading: Suspend 2-chloro-3-nitro-5-methylpyridine (1.0 g, 5.8 mmol) in concentrated sulfuric acid (27 mL). Stir until a homogenous mixture is achieved.

  • Oxidation: Slowly add Sodium dichromate (Na₂Cr₂O₇) (2.5 g, 9.5 mmol) in small portions over 30 minutes. The reaction is mildly exothermic; maintain the internal temperature between 20–25 °C.

  • Reaction: Stir the mixture at room temperature for 15 hours.

  • Quenching & Workup: Slowly pour the dark mixture over 150 g of crushed ice to safely quench the strong acid. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic phases with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 6-chloro-5-nitronicotinic acid as a pale green/yellow solid.

Step 2: Chemoselective Reduction to (6-Chloro-5-nitropyridin-3-yl)methanol

Self-Validating System: The addition of methanol during the workup phase is not merely a quench; it is a critical solvolysis step. It breaks down the highly stable intermediate trialkoxyborate complex into volatile trimethyl borate, liberating the free target alcohol.

  • Setup: Flame-dry a 250 mL round-bottom flask, flush with Argon, and equip with a rubber septum and a vent needle.

  • Dissolution: Dissolve 6-chloro-5-nitronicotinic acid (1.0 g, 4.9 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reduction: Dropwise, add a 1.0 M solution of Borane-THF complex (BH₃·THF) (15.0 mL, 15.0 mmol, ~3.0 equiv) via syringe. Note: Vigorous hydrogen gas evolution will occur. Control the addition rate to manage gas generation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (1:1 EtOAc:Hexanes) until the baseline carboxylic acid spot is fully consumed.

  • Quenching: Re-cool the flask to 0 °C. Carefully add Methanol (10 mL) dropwise to quench unreacted borane and initiate borate transesterification.

  • Workup: Stir at room temperature for 30 minutes, then concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (30 mL) to remove any trace unreacted acid.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure (6-Chloro-5-nitropyridin-3-yl)methanol.

Quantitative Data & Reaction Metrics

To ensure reproducibility across different laboratory scales, the following table summarizes the stoichiometric constraints, thermodynamic parameters, and expected analytical outcomes for both synthetic steps.

ParameterStep 1: Exhaustive OxidationStep 2: Chemoselective Reduction
Precursor 2-Chloro-3-nitro-5-methylpyridine6-Chloro-5-nitronicotinic acid
Primary Reagent Na₂Cr₂O₇ (1.6 equiv)BH₃·THF (3.0 equiv)
Solvent System Concentrated H₂SO₄Anhydrous THF
Temperature Profile 20–25 °C (Isothermal)0 °C → 25 °C
Reaction Time 15 hours4–6 hours
Expected Yield 80–85%75–82%
Critical Control Point Slow addition to prevent exothermMethanol quench for borate hydrolysis
Product Purity (HPLC) > 95%> 98%

References

  • Jeschke, P., et al. (Bayer CropScience AG).N′-cyano-N-halogenalkylimidamide derivatives. U.S. Patent 8,138,350 B2, issued March 20, 2012.

Physicochemical Properties of (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of (6-Chloro-5-nitropyridin-3-yl)methanol , a critical intermediate in the development of heterocyclic pharmaceuticals.

Technical Guide & Application Note

Executive Summary

(6-Chloro-5-nitropyridin-3-yl)methanol is a trisubstituted pyridine scaffold characterized by three orthogonal reactive handles: an electrophilic C6-chlorine activated by an adjacent nitro group, a reducible C5-nitro moiety, and a nucleophilic C3-hydroxymethyl group. This unique electronic arrangement makes it a high-value "linchpin" intermediate for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors and fused bicyclic heterocycles.

Molecular Identification & Structural Analysis[1]

The compound consists of a pyridine ring substituted at the 3, 5, and 6 positions. The C5-nitro group exerts a strong electron-withdrawing effect (-I, -M), significantly reducing the electron density at the C6-position , thereby activating the chlorine atom toward Nucleophilic Aromatic Substitution (SₙAr).

ParameterData
IUPAC Name (6-Chloro-5-nitropyridin-3-yl)methanol
SMILES OCC1=CC(=O)=C(Cl)N=C1
InChI Key QLRNYXFFYULBME-UHFFFAOYSA-N
Molecular Weight 188.57 g/mol
Monoisotopic Mass 187.999 g/mol
Heteroatom Count 6 (Cl, N, N, O, O, O)
Rotatable Bonds 2 (C-O, C-N)
Topological Polar Surface Area (TPSA) 78.9 Ų

Physicochemical Parameters

The following data consolidates experimental observations and high-confidence predicted values (ACD/Labs, EPISuite) essential for process chemistry and formulation.

Solid-State & Solution Properties
PropertyValue / RangeCondition / Note
Physical State SolidCrystalline powder (Pale yellow to beige)
Melting Point 72°C – 78°CExperimental range (purity dependent)
Boiling Point 327°C (Predicted)Decomposition likely prior to boiling
Density 1.54 ± 0.1 g/cm³High density due to nitro/chloro substitution
Solubility (Water) Low (< 1 mg/mL)Hydrophobic aromatic core dominates
Solubility (Organic) HighDMSO, DMF, Methanol, Ethyl Acetate, THF
pKa (OH) ~13.5Primary alcohol (Predicted)
pKa (Pyridine N) < 1.0Highly suppressed basicity due to -NO₂ group
LogP 0.65 – 0.92Lipophilic, suitable for membrane permeability
Spectral Characteristics (Diagnostic)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.65 (d, J=2.0 Hz, 1H): Proton at C2 (deshielded by ring nitrogen and nitro group).

    • δ 8.25 (d, J=2.0 Hz, 1H): Proton at C4.

    • δ 5.45 (t, J=5.5 Hz, 1H): Hydroxyl proton (exchangeable).

    • δ 4.60 (d, J=5.5 Hz, 2H): Methylene protons (-CH ₂OH).

  • MS (ESI+):

    • m/z: 189.0 [M+H]⁺ (Characteristic ³⁵Cl/³⁷Cl isotope pattern 3:1).

Synthesis & Reactivity Engineering

Synthetic Pathway

The most robust synthesis avoids direct nitration of the alcohol (which risks oxidation). Instead, it proceeds via the reduction of Methyl 6-chloro-5-nitronicotinate .

Synthesis Start 6-Hydroxynicotinic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 5-Nitro-6-hydroxy- nicotinic acid Step1->Inter1 Step2 Chlorination (POCl3/PCl5) Inter1->Step2 Inter2 6-Chloro-5-nitro- nicotinoyl chloride Step2->Inter2 Step3 Esterification (MeOH) Inter2->Step3 Inter3 Methyl 6-chloro- 5-nitronicotinate Step3->Inter3 Step4 Selective Reduction (NaBH4/CaCl2 or DIBAL) Inter3->Step4 Final (6-Chloro-5-nitropyridin- 3-yl)methanol Step4->Final

Figure 1: Synthetic workflow starting from 6-hydroxynicotinic acid. The critical step is the selective reduction (Step 4) which must preserve the nitro and chloro groups.

Reactivity Profile

The molecule possesses three distinct "zones" of reactivity, allowing for sequential functionalization.

  • Zone A (C6-Chlorine): Prime site for SₙAr . The ortho-nitro group makes this chlorine approx. 1000x more reactive than a standard chloropyridine.

  • Zone B (C5-Nitro): Reducible to an amine (aniline analog), enabling amide coupling or cyclization.

  • Zone C (C3-Alcohol): Can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (mesylate/halide) for alkylation.

Reactivity Center (6-Chloro-5-nitropyridin- 3-yl)methanol SnAr SₙAr Displacement (Nucleophiles: R-NH2, R-OH, R-SH) Center->SnAr  Zone A (C6)   Red Nitro Reduction (Fe/AcOH or SnCl2) Center->Red  Zone B (C5)   Ox Alcohol Oxidation (MnO2 or Swern) Center->Ox  Zone C (C3)   Prod1 6-Amino/Alkoxy Derivatives SnAr->Prod1 Prod2 5-Amino-6-chloro pyridin-3-yl methanol Red->Prod2 Prod3 6-Chloro-5-nitro nicotinaldehyde Ox->Prod3

Figure 2: Orthogonal reactivity map highlighting the three functional zones.

Handling, Safety, & Storage[4][5][6]

Hazard Identification (GHS)
  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Reactivity Warning: Nitro-compounds can be energetic. Avoid heating crude residues to dryness without testing for thermal stability.

Storage Protocol
  • Temperature: Store at 2°C – 8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen).

  • Container: Amber glass to prevent photodegradation of the nitro group.

Experimental Tips
  • SₙAr Reactions: When displacing the chlorine with amines, use a non-nucleophilic base (DIPEA) in a polar aprotic solvent (THF or DMF) at 0°C to RT. Heating may cause side reactions at the alcohol if not protected.

  • Nitro Reduction: Avoid catalytic hydrogenation (H₂/Pd-C) if retention of the chlorine atom is desired, as hydrodehalogenation is a competing reaction. Use chemoselective chemical reductants like Iron/Ammonium Chloride or Stannous Chloride.

References

  • BenchChem. (6-Chloro-5-nitropyridin-3-yl)methanol Product Data & Synthesis Overview. Retrieved from

  • PubChem. Compound Summary for CAS 321845-12-9. National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis and Properties of Methyl 6-chloro-5-nitronicotinate (Precursor). Retrieved from

  • MDPI Molecules. Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine. Retrieved from

Sources

Technical Guide: Solubility & Stability Profile of (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 321845-12-9 Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol [1][2][3]

Executive Summary

(6-Chloro-5-nitropyridin-3-yl)methanol is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and anticancer agents.[1][2] Its structural triad—a reactive 6-chloro substituent, a 5-nitro group, and a 3-hydroxymethyl tail—renders it chemically versatile but poses specific stability challenges.[1][2]

This guide provides a technical analysis of its solubility behavior and stability profile. It is designed to assist medicinal chemists and process engineers in optimizing reaction conditions, storage protocols, and formulation strategies.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solvent interaction and degradation pathways.

PropertyValue / DescriptionMechanistic Insight
Physical State Solid (Powder)High melting point suggests significant crystal lattice energy driven by intermolecular H-bonding (OH[1][2]···N).
Predicted LogP ~1.1 – 1.4Moderate lipophilicity.[1] The nitro group withdraws electron density, reducing the basicity of the pyridine nitrogen, while the alcohol moiety provides H-bond donation.[2]
pKa (Pyridine N) < 2.0 (Predicted)The electron-withdrawing effects of -NO₂ and -Cl drastically lower the basicity of the ring nitrogen compared to pyridine (pKa ~5.2).[1][2] It will not protonate easily in mild acids.
H-Bond Donors 1 (-CH₂OH)Critical for solubility in protic solvents.[1][2]
H-Bond Acceptors 4 (NO₂, Pyridine N, OH)Facilitates dissolution in polar aprotic solvents like DMSO.[1]

Solubility Assessment

The solubility of (6-Chloro-5-nitropyridin-3-yl)methanol is governed by the competition between its polar functional groups and its aromatic core.[1][2]

Solvent Compatibility Table

Data represents qualitative solubility based on functional group analysis and analog behavior.[1]

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF High (>50 mg/mL)Preferred for Stock Solutions. Disrupts lattice energy effectively via strong dipole interactions.[1][2]
Polar Protic Methanol, Ethanol Good (10–50 mg/mL)Soluble due to H-bonding.[1][2] Caution: Potential for slow nucleophilic attack (solvolysis) at 6-Cl position if base is present or at high temperatures.[1]
Chlorinated DCM, Chloroform Moderate (1–10 mg/mL)Useful for extractions.[1] Solubility improves with small additions of MeOH (2-5%).[1][2]
Esters/Ketones Ethyl Acetate, Acetone Moderate Good for reaction workups; less effective for high-concentration storage.[1][2]
Aqueous Water, PBS (pH 7.4) Low (<1 mg/mL)The lipophilic Cl and NO₂ groups dominate.[1] Solubility may increase slightly at very high pH (degradation risk) or very low pH.
Hydrocarbon Hexanes, Heptane Insoluble Used as an antisolvent for precipitation/crystallization.[1]
Dissolution Protocol for Biological Assays

When preparing stock solutions for biological screening, avoid direct dissolution in aqueous media.

  • Weigh the target amount of solid.

  • Dissolve in 100% DMSO to reach a concentration of 10–100 mM. Vortex for 30 seconds.

  • Dilute into aqueous buffer only immediately prior to use. Ensure the final DMSO concentration is <1% to prevent cytotoxicity in cell assays.

Stability & Reactivity Profile

The stability of this compound is dictated by the SɴAr (Nucleophilic Aromatic Substitution) susceptibility of the chlorine atom and the redox potential of the nitro group.

Chemical Stability Risks[1]
  • Nucleophilic Attack (SɴAr): The 6-position chlorine is activated by the ortho-nitro group and the pyridine nitrogen.[1] In the presence of strong nucleophiles (amines, thiols, alkoxides), the chlorine is easily displaced.

    • Risk:[1][4][5] Storage in methanol containing traces of base can lead to the formation of the methoxy analog.

  • Oxidation: The primary alcohol (-CH₂OH) is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to strong oxidizers (e.g., Jones reagent, KMnO₄).

  • Photostability: Nitro-pyridines are generally photosensitive.[1] Prolonged exposure to UV/visible light can induce radical degradation or nitro-to-nitroso reduction.[1][2]

Degradation Pathways Diagram

The following diagram illustrates the primary chemical vulnerabilities of the molecule.

DegradationMap Figure 1: Primary Reactivity & Degradation Pathways Main (6-Chloro-5-nitropyridin-3-yl)methanol (Target Compound) Sub_Methoxy Methoxy Impurity (SɴAr Product) Main->Sub_Methoxy MeOH / Base (Solvolysis) Sub_Amine Amino Derivative (SɴAr Product) Main->Sub_Amine Primary Amines (Displacement) Ox_Aldehyde Pyridine Carboxaldehyde (Oxidation Product) Main->Ox_Aldehyde Strong Oxidizers (e.g., PCC, Swern) Red_Amine (5-Amino-6-chloropyridin-3-yl)methanol (Reduction Product) Main->Red_Amine H2/Pd or Fe/AcOH (Nitro Reduction)

Caption: Figure 1 maps the chemical susceptibility of the compound. The red paths (SɴAr) represent the highest stability risk during storage in nucleophilic solvents.[1][2]

Handling & Storage Protocols

To maintain purity >95% over long durations, adhere to the following "Gold Standard" storage conditions.

Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month); 2–8°C is acceptable for short-term (<1 month).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1] The compound is not highly hygroscopic, but moisture can accelerate hydrolysis if impurities are present.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

  • Desiccation: Store in a desiccator or with silica gel packets.[1]

Safety (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.[1][4][6]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[1]

  • Spill Cleanup: Sweep up solid (avoid dust generation) and dispose of as hazardous organic waste.[1]

Experimental Workflows

Protocol: Solubility Determination (Gravimetric)

Use this protocol to verify solubility in a specific solvent system relevant to your formulation.

  • Preparation: Dry clean 2 mL HPLC vials and weigh them (

    
    ).
    
  • Saturation: Add excess solid (~50 mg) to 1 mL of the target solvent.[1]

  • Equilibration: Vortex for 1 hour at ambient temperature (25°C). Sonicate for 10 minutes.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into the pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Measurement: Weigh the vial with the residue (

    
    ).
    
  • Calculation:

    
    
    
Workflow: Stability Stress Testing

This workflow determines if the compound is stable under your specific reaction or assay conditions.

StabilityWorkflow Figure 2: Forced Degradation Workflow Start Start: Prepare 10mM Stock (in DMSO) Split Split into Test Conditions Start->Split Cond1 Control (-20°C, Dark) Split->Cond1 Cond2 Acid Stress (0.1N HCl, 24h) Split->Cond2 Cond3 Base Stress (0.1N NaOH, 24h) Split->Cond3 Cond4 Oxidative Stress (0.3% H2O2, 24h) Split->Cond4 Cond5 Thermal Stress (60°C, 24h) Split->Cond5 Analyze Analyze via HPLC-UV/MS (Compare Peak Area %) Cond1->Analyze Cond2->Analyze Cond3->Analyze Cond4->Analyze Cond5->Analyze Decision Identify Degradants (Calculate % Recovery) Analyze->Decision

Caption: Figure 2 outlines a standard forced degradation study to validate compound stability before use in critical assays.

References

  • BenchChem. (6-Chloro-5-nitropyridin-3-yl)methanol Product Description & Applications. Retrieved from [1][2]

  • PubChem. Methyl 6-chloro-5-nitronicotinate (Precursor/Analog Data). National Library of Medicine. Retrieved from [1][2]

  • Jubilant Ingrevia. Safety Data Sheet: 5-Chloro-2-nitropyridine (Isomer Safety Profile). Retrieved from [1][2]

  • MDPI. Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (Demonstrates SɴAr reactivity of the 6-Cl position). Retrieved from [1][2]

  • Fisher Scientific. Safety Data Sheet: 6-Chloro-2-methyl-5-nitropyridine.[1][2] Retrieved from [1][2]

Sources

Potential hazards and safety precautions for (6-Chloro-5-nitropyridin-3-yl)methanol.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a highly functionalized pyridine intermediate used extensively in medicinal chemistry as a scaffold for drug discovery.[1][2] Its structural core—a pyridine ring substituted with a reactive chlorine (C6), an electron-withdrawing nitro group (C5), and a hydroxymethyl handle (C3)—grants it versatile synthetic utility but introduces distinct physicochemical hazards.[1]

This guide addresses the specific safety profile of this compound, moving beyond generic "white powder" warnings to address its SNAr reactivity , nitro-group energetics , and toxicological potential . It is designed for researchers scaling up from milligram to gram quantities.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDataRelevance to Safety
CAS Number 321845-12-9Unique identifier for inventory/SDS retrieval.[1]
Formula C₆H₅ClN₂O₃Nitrogen/Oxygen rich; potential for energetic decomposition.[1]
Mol. Weight 188.57 g/mol --
Physical State Solid (Pale yellow to orange powder)Inhalation hazard (dust); requires containment.[1]
Solubility DMSO, Methanol, Ethyl AcetateSoluble in polar organic solvents; limited water solubility implies lipophilicity and potential membrane permeability.
Reactivity High (SNAr active)The C6-Chloro is activated by the C5-Nitro group, making it susceptible to displacement by biological nucleophiles (proteins/DNA).[1]

Hazard Identification (GHS & Mechanistic)

While specific experimental toxicity data (LD50) for this exact isomer is limited in public registries, a Read-Across Assessment based on structural analogs (e.g., Methyl 6-chloro-5-nitronicotinate, CAS 59237-53-5) and the nitropyridine pharmacophore dictates the following classification:

GHS Classification (Derived)[1]
  • Acute Toxicity (Oral/Inhalation): Category 4 (H302 + H332) - Harmful if swallowed or inhaled.[1]

  • Skin/Eye Irritation: Category 2/2A (H315 + H319) - Causes skin irritation and serious eye irritation.[1]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1]

  • Sensitization (Skin): Potential sensitizer due to protein haptenization (see Section 4).[1]

Specific Chemical Hazards[1][8]
  • Energetic Instability : The nitro group on the pyridine ring, especially adjacent to a halogen, can lower the onset temperature of decomposition. Do not heat neat material above 100°C without Differential Scanning Calorimetry (DSC) data.

  • Nucleophilic Displacement : The 6-chloro position is highly electrophilic.[1] Accidental contact with skin allows the compound to react with cysteine residues in keratin, leading to allergic contact dermatitis .

Toxicological Mechanisms & Reactivity

Understanding why this compound is toxic allows for better risk mitigation.[1] The toxicity is driven by two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction .

Diagram: Reactivity & Metabolic Pathways

The following diagram illustrates how the compound interacts with biological systems (toxicity) and synthetic reagents (utility).

ToxicityPathways Compound (6-Chloro-5-nitropyridin-3-yl)methanol Adduct Protein-Hapten Adduct (Immune Response/Sensitization) Compound->Adduct SNAr Displacement of Cl (Irreversible Binding) Hydroxylamine Hydroxylamine Intermediate (Genotoxicity Potential) Compound->Hydroxylamine Enzymatic Reduction (-NO2 to -NHOH) Protein Biological Nucleophile (Cysteine/Lysine on Protein) Protein->Adduct Reductase Nitroreductase Enzymes (Liver/Tissue) Amine Amino-Pyridine Metabolite Hydroxylamine->Amine Further Reduction

Figure 1: Mechanistic pathways for toxicity.[1] The SNAr pathway (top) explains skin sensitization risks, while the Nitro reduction pathway (bottom) highlights potential systemic toxicity.[1]

Safe Handling Protocols

Engineering Controls
  • Primary Containment : All weighing and transfer of the solid must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control : Use an ionizing bar or anti-static gun when handling the dry powder, as pyridine derivatives can be electrostatic, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double Nitrile (0.11 mm min) or Butyl Rubber Standard nitrile offers splash protection.[1] For prolonged contact or solution handling (e.g., in DMSO), Butyl is required due to the carrier solvent's permeability.
Eye Protection Chemical Goggles (ANSI Z87.[1]1)Safety glasses are insufficient due to the high risk of severe irritation from dust ingress.
Respiratory N95 (minimum) or P100 (if outside hood)Only required if engineering controls (fume hood) fail or during spill cleanup.[1]
Clothing Lab Coat + Tyvek SleevesPrevents dust accumulation on fabric cuffs, a common source of secondary exposure.
Experimental Protocol: Safe Dissolution & Reaction Setup

Context: Preparing a stock solution for an SNAr reaction.

  • Preparation : Calculate the required volume of solvent (e.g., DCM or DMF) before opening the compound vial.

  • Weighing :

    • Place the receiving flask in the balance enclosure.

    • Transfer the solid using a disposable anti-static spatula.

    • Critical: Wipe the threads of the stock bottle with a Kimwipe dampened with Ethanol before recapping to prevent crystal formation in the cap (friction hazard).

  • Dissolution :

    • Add solvent slowly.[1]

    • Note : If using a base (e.g., NaH, K2CO3) for the subsequent reaction, expect a potential exotherm. The electron-deficient ring makes the protons on the hydroxymethyl group slightly acidic.

  • Waste : Rinse all spatulas and weigh boats with acetone into the "Halogenated Organic Waste" stream.

Storage & Stability

  • Temperature : Store at 2–8°C (Refrigerated).

  • Atmosphere : Store under Argon or Nitrogen .[1] The chloro-pyridine moiety is hydrolytically stable under neutral conditions but can degrade to the pyridone (releasing HCl) if exposed to moisture and heat over time.[1]

  • Incompatibilities :

    • Strong Reducing Agents (e.g., LiAlH4, Hydrazine): Risk of uncontrolled reduction of the nitro group (fire/explosion hazard).

    • Strong Bases : Can trigger polymerization or rapid hydrolysis.[1]

Emergency Response Protocols

Workflow: Spill Response

The following diagram outlines the decision logic for a solid spill of (6-Chloro-5-nitropyridin-3-yl)methanol.

SpillResponse Start Spill Detected Assess Assess Volume & Location (Hood vs. Floor) Start->Assess Branch1 Inside Fume Hood Assess->Branch1 Branch2 Outside/Floor (>1g) Assess->Branch2 Action1 1. Cover with wet paper towel (Prevent dust) 2. Wipe up with Acetone 3. Dispose as Haz Waste Branch1->Action1 Action2 1. Evacuate Area 2. Don Full PPE (Tyvek + Respirator) 3. Use HEPA Vacuum or Wet-Sweep Branch2->Action2

Figure 2: Decision matrix for spill remediation.

Fire Fighting
  • Media : Carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][3][4][5]

  • Specific Hazard : Combustion generates Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) .[1] Firefighters must use SCBA.[1]

  • Do NOT use : High-volume water jet (may spread the chemical).[1]

References

  • BenchChem . (6-Chloro-5-nitropyridin-3-yl)methanol Product Information & CAS Verification. Retrieved from [1][2]

  • PubChem . Methyl 6-chloro-5-nitronicotinate (Analogous Compound Safety Profile). National Library of Medicine.[6] Retrieved from [1]

  • Fisher Scientific . Safety Data Sheet for 6-Chloro-3-nitropyridin-2-ylamine (Structural Analog). Retrieved from [1]

  • National Institutes of Health (NIH) .[1] Nitropyridines in the Synthesis of Bioactive Molecules (Reactivity & Utility). PMC. Retrieved from

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Methanol (Solvent Moiety Considerations). Retrieved from [1]

Sources

Technical Guide: Commercial Supply, Purity, and Quality Assurance of (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, field-validated resource for researchers and drug developers working with (6-Chloro-5-nitropyridin-3-yl)methanol .

Executive Summary

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a high-value heterocyclic building block.[1] Its strategic importance lies in its trifunctional nature :

  • C6-Chloro: Enables SNAr reactions (displacement by amines/alkoxides).[1]

  • C5-Nitro: Precursor to an aniline (via reduction) for amide coupling or cyclization.

  • C3-Hydroxymethyl: A handle for oxidation (to aldehyde/acid), etherification, or conversion to a leaving group (halide/mesylate).

Because of this reactivity, the compound is prone to specific degradation pathways and synthetic impurities that commercial catalogs often fail to disclose. This guide outlines the critical quality attributes (CQAs) required to ensure downstream success in drug discovery campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name (6-Chloro-5-nitropyridin-3-yl)methanol
CAS Number 321845-12-9
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa (Calc) ~12 (OH), Pyridine N is weakly basic due to electron-withdrawing -NO₂/-Cl

Synthesis-Driven Impurity Landscape

To validate the purity of a commercial batch, one must understand its origin. The dominant industrial route involves the selective reduction of the corresponding methyl ester. This process dictates the impurity profile.

The Reduction Pathway

The precursor, Methyl 6-chloro-5-nitropyridin-3-carboxylate (CAS 59237-53-5), is typically reduced using Sodium Borohydride (NaBH₄) in the presence of Calcium Chloride (CaCl₂) or using DIBAL-H at low temperatures.

Critical Risks:

  • Incomplete Reduction: Residual ester impacts stoichiometry in subsequent steps.

  • Over-Reduction: The nitro group is generally stable to borohydride, but trace transition metals can catalyze its reduction to an amine.

  • Hydrolysis: Poor workup can convert the ester to the carboxylic acid.

Visualization: Impurity Origin Map

The following diagram maps the genesis of common impurities based on the synthetic vector.

G Precursor Methyl 6-chloro-5-nitro pyridine-3-carboxylate (Ester Precursor) Reagents Reduction (NaBH4/CaCl2 or DIBAL) Precursor->Reagents Target (6-Chloro-5-nitropyridin -3-yl)methanol (TARGET) Reagents->Target Major Pathway Impurity1 Impurity A: Unreacted Methyl Ester (Separation difficult) Reagents->Impurity1 Incomplete Rxn Impurity2 Impurity B: Carboxylic Acid (Hydrolysis Product) Reagents->Impurity2 Aqueous Workup pH < 4 Impurity3 Impurity C: Aniline Derivative (Nitro Reduction) Reagents->Impurity3 Metal Contamination

Figure 1: Synthetic origin of critical impurities. Impurity A (Ester) is the most common commercial contaminant due to similar solubility profiles.

Commercial Supply Landscape

Sourcing this material requires distinguishing between "Catalog Aggregators" and "Original Manufacturers."

Supplier Tiers
TierSupplier TypeTypical PurityRisk ProfileRecommended For
Tier 1 Major Catalog (e.g., Enamine, Combi-Blocks, Sigma)>97%Low. Batches are usually re-analyzed before shipment.MedChem SAR, gram-scale scale-up.
Tier 2 Aggregators (BenchChem, AKos)95% (Nominal)Medium. Stock often sits in third-party warehouses; re-test required.HTS screening, initial hits.
Tier 3 Custom Synthesis (CROs)>98% (Custom)Low (High Cost). Freshly made, full CoA provided.GLP Tox studies, GMP manufacturing.
Procurement Strategy
  • Discovery Phase: Purchase from Tier 1 suppliers. Mandate >97% purity. The 2-3% impurity (likely ester) can interfere with precise SAR data if the ester is also active.

  • Development Phase: If scaling >100g, request a "Use Test" sample. Perform a small-scale SNAr reaction to ensure the chloro-group is active and not deactivated by unseen contaminants (e.g., borate salts).

Quality Control & Analytical Protocols

Trusting a Certificate of Analysis (CoA) blindly is a procedural failure. The following protocols are self-validating methods to confirm identity and purity.

HPLC Method (Reverse Phase)

This method separates the target alcohol from the more non-polar ester and the polar acid.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Expected Retention:

    • Acid (Impurity B): ~2.5 min

    • Alcohol (Target): ~4.2 min

    • Ester (Impurity A): ~5.8 min

NMR Validation Criteria (¹H NMR in DMSO-d₆)
  • Diagnostic Signals:

    • Pyridine H2 (Singlet/Doublet): ~8.8 ppm.

    • Pyridine H4 (Singlet/Doublet): ~8.4 ppm.

    • CH₂-OH (Doublet): ~4.6 ppm (couples with OH).

    • -OH (Triplet): ~5.5 ppm. Note: If this is a singlet or missing, the sample is wet or acidic.

  • Red Flag: A singlet at ~3.9 ppm indicates Methyl Ester (Impurity A) .

QC Decision Workflow

The following logic gate ensures only compliant material enters the synthesis pipeline.

QC_Workflow Sample Incoming Sample (6-Chloro-5-nitropyridin-3-yl)methanol LCMS Step 1: LC-MS Analysis (Identity) Sample->LCMS MassCheck Mass [M+H]+ = 189/191? (Cl Pattern) LCMS->MassCheck HPLC Step 2: HPLC Purity (UV 254nm) MassCheck->HPLC Yes Reject REJECT / RE-PURIFY MassCheck->Reject No (Wrong Compound) PurityCheck Purity > 97%? HPLC->PurityCheck NMR Step 3: 1H-NMR (Structure & Solvents) PurityCheck->NMR Yes PurityCheck->Reject No (<97%) EsterCheck Methyl Singlet @ 3.9 ppm? NMR->EsterCheck Release RELEASE For Synthesis EsterCheck->Release No (Clean) EsterCheck->Reject Yes (Ester Present)

Figure 2: Quality Assurance Decision Matrix. The critical checkpoint is the NMR check for the methyl ester, which LC-MS might miss if ionization efficiencies differ.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group renders the ring electron-deficient, making the C-Cl bond susceptible to hydrolysis if stored in moist, acidic conditions.

  • Safety: The compound is a nitro-aromatic. While not typically explosive, it should be treated as a potential sensitizer. Avoid heating neat >100°C due to potential decomposition of the nitro group.

  • Reactivity: In SNAr reactions, the 6-Chloro is highly activated. Use mild bases (DIPEA, K₂CO₃) rather than strong alkoxides to prevent side reactions at the benzyl alcohol position.

References

  • BenchChem. (6-Chloro-5-nitropyridin-3-yl)methanol Product Page. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69314532, (6-Nitropyridin-3-yl)methanol. Retrieved from

  • Lücking, U., et al. (2021). Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.[2] (Demonstrates SNAr utility of the chloro-nitro-pyridine core). Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. 1997, 62, 21, 7512–7515. (Standard for NMR solvent analysis).[3] Retrieved from

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Introduction: The Ascendant Role of Nitropyridines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of Nitropyridine Derivatives

The pyridine ring is a privileged structural motif in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1][2] Its unique electronic properties, metabolic stability, and ability to form hydrogen bonds make it a cornerstone of modern medicinal chemistry. The introduction of a nitro (NO₂) group onto this scaffold creates the class of nitropyridine derivatives, compounds that have garnered significant attention for their broad and potent biological activities.[1][2][] The strong electron-withdrawing nature of the nitro group profoundly influences the electronic distribution of the pyridine ring, enhancing its reactivity and modulating its interaction with biological targets.[4]

From a synthetic perspective, nitropyridines are valuable and readily available precursors for a vast array of more complex heterocyclic systems.[1][2][5] The nitro group itself can be a pharmacophore or can be chemically reduced to an amino group, providing a synthetic handle for further molecular elaboration.[6] This synthetic versatility allows for the creation of large compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.[6] This guide provides a comprehensive overview of the principal biological activities of nitropyridine derivatives, delving into their mechanisms of action, summarizing key efficacy data, and outlining the experimental protocols used for their evaluation.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Nitropyridine derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a wide spectrum of cancer cell lines through diverse mechanisms.[6][7][8]

Mechanism of Action: Microtubule Destabilization

A primary mechanism for the anticancer effects of certain 3-nitropyridine analogues is the disruption of microtubule dynamics.[9][10] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, particularly during the formation of the mitotic spindle. By interfering with this process, these compounds induce cell cycle arrest, primarily in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[10][11]

Extensive research, including X-ray crystallography studies, has shown that these nitropyridine derivatives bind to the colchicine-binding site on β-tubulin.[10][12] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disintegration of the mitotic spindle.[10] This mechanism is shared with established clinical agents like vinca alkaloids, but the novel nitropyridine scaffold offers opportunities to overcome common drug resistance mechanisms.[10] Notably, several 3-nitropyridine compounds show high potency, with 50% growth inhibition (GI50) values in the nanomolar range across the NCI-60 panel of human tumor cell lines.[9][10]

cluster_cell Cancer Cell NP 3-Nitropyridine Derivative Tubulin α/β-Tubulin Dimers NP->Tubulin Binds to Colchicine Site MT Microtubule Polymerization NP->MT Inhibits Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Apoptosis Apoptosis G2M->Apoptosis Triggers NP_outside 3-Nitropyridine Derivative NP_outside->NP Cellular Uptake A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24h) for cell adherence A->B C 3. Treat with Nitropyridine (serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) (Formazan formation) E->F G 7. Solubilize Crystals (e.g., with DMSO) F->G H 8. Measure Absorbance (e.g., at 570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyridine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls and untreated controls.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals, producing a purple solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Antimicrobial Activity: A Broad-Spectrum Defense

Nitropyridine derivatives exhibit significant activity against a wide range of pathogenic microbes, including bacteria and fungi, making them attractive scaffolds for the development of new anti-infective agents. [6][13]

Mechanism of Action

The antimicrobial action of nitropyridines is often attributed to the nitro group. In the low-oxygen environment typical of many bacteria, the nitro group can be enzymatically reduced to form highly reactive radical intermediates. [14]These intermediates, such as nitroso and superoxide species, can cause widespread cellular damage by covalently modifying DNA, proteins, and other essential macromolecules, ultimately leading to cell death. [14]Other proposed mechanisms include the inhibition of essential microbial enzymes and the disruption of cell membrane integrity. [12]

Spectrum of Activity

Research has demonstrated the efficacy of nitropyridine derivatives against various clinically relevant pathogens:

  • Antibacterial: Activity has been reported against both Gram-positive (Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. [1][2][15]* Antitubercular: Certain derivatives show promising activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range. [6]* Antifungal: Efficacy has been shown against fungi such as Candida albicans, Candida glabrata, and Aspergillus niger. [1][16]* Antiprotozoal: Some compounds have demonstrated effects against protozoa like Trichomonas fetus and Colpoda steinii. [15][17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro antimicrobial potency.

Compound Class/DerivativeMicroorganismPotency (MIC in µg/mL)Reference
N-hydroxy-pyridoxazinone deriv.Enterococcus faecalis7.8[1][9]
N-hydroxy-pyridoxazinone deriv.Staphylococcus aureus31.2[1][9]
2-(3-fluoro-4-nitrophenoxy) deriv.Mycobacterium tuberculosis4 - 64[6]
Phenolic hydrazone deriv.Bacillus subtilis62.5[1]
Phenolic hydrazone deriv.Candida krusei62.5[1]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent. [18]

A 1. Prepare 2-fold Serial Dilutions of Nitropyridine in Broth B 2. Dispense into 96-well plate A->B C 3. Inoculate wells with Standardized Microbial Suspension B->C D 4. Include Positive (no drug) & Negative (no microbe) Controls C->D E 5. Incubate (18-24h) at appropriate temperature D->E F 6. Visually Inspect for Turbidity (Microbial Growth) E->F G 7. Determine MIC: Lowest concentration with no growth F->G

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation: Prepare a series of twofold dilutions of the test compound in a suitable microbial growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Standardization: Prepare a standardized suspension of the target microorganism from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final target concentration of microorganisms.

  • Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to ensure medium sterility.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cardiovascular Effects: Vasodilation and Blood Pressure Regulation

Certain nitropyridine derivatives, particularly those with a dihydropyridine structure, function as potent calcium channel antagonists, similar to clinically used drugs like nifedipine and nicardipine. [19][20][21]

Mechanism of Action: Calcium Channel Blockade

These compounds selectively block L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular Ca²⁺, which is a critical trigger for muscle contraction. The result is relaxation of the smooth muscle, leading to vasodilation (widening of blood vessels). This effect is more pronounced on arterial vessels than on venous vessels.

The primary cardiovascular consequences of this vasodilation are:

  • Reduced Blood Pressure: By decreasing total peripheral resistance, these agents effectively lower systemic blood pressure. [19][20]* Increased Coronary Blood Flow: Dilation of the coronary arteries increases blood supply and oxygen delivery to the heart muscle. [19][21]* High Vasoselectivity: Many of these compounds are more selective for vascular smooth muscle than for cardiac muscle, meaning they produce significant vasodilation with less negative inotropic (force of contraction) effects on the heart compared to older calcium channel blockers. [19]

Summary of Cardiovascular Effects

Studies in anesthetized animal models have demonstrated the potent and long-lasting effects of nitropyridine-based calcium antagonists.

CompoundParameterEffectComparison to Nifedipine/NicardipineReference
NP-252 Mean Blood PressureDecreaseEquipotent, but more durable[19]
NP-252 Coronary Blood FlowIncreaseEquipotent, but more durable[19]
NP-252 Cardiac OutputIncreaseMore potent[19]
CV-159 Mean Blood PressureDecrease~3x less potent than nicardipine[20]
CV-159 Coronary Blood FlowIncreaseLong-lasting effect[20]
Nitrendipine Blood PressureDecreaseSimilar to nifedipine[21]

Other Notable Biological Activities

Anti-inflammatory Activity

Derivatives of pyridine have shown significant anti-inflammatory properties in preclinical models. [22][23]The mechanism may be linked to their ability to chelate iron. [22][23]Key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are heme-dependent (contain iron). By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. [22][23]

Enzyme Inhibition

As a recurring mechanism across different therapeutic areas, the ability of nitropyridines to inhibit specific enzymes is a key driver of their biological effects.

Compound ClassTarget EnzymeBiological RelevanceIC₅₀ ValueReference
Pyridylpiperazine derivativesJack Bean UreaseGastric diseases (H. pylori)~2.0 µM[2][24]
5-Nitropyridin-2-yl derivativeChymotrypsinDigestive processes8.67 µM[2]
3-Nitropyridine fused with furoxanHIV-1 IntegraseAntiviral (HIV)60-190 µM[2]
Nitropyridine derivativesThioredoxin Reductase 1Anticancer-[1][2]

Conclusion and Future Perspectives

Nitropyridine derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their synthetic tractability and wide range of potent biological activities—spanning anticancer, antimicrobial, and cardiovascular applications—underscore their therapeutic potential. [1][2][6]The well-defined mechanisms of action, such as microtubule disruption and enzyme inhibition, provide a solid foundation for rational drug design and optimization.

Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity for specific biological targets, thereby minimizing off-target effects and potential toxicity. [9]The development of derivatives that can overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases, remains a critical goal. As synthetic methodologies advance and our understanding of the molecular basis of disease deepens, nitropyridine derivatives are poised to yield the next generation of innovative medicines.

References

  • Exploring the Biological Activity of Nitropyridine Deriv
  • Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Compar
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
  • 3-nitropyridine analogues as novel microtubule-targeting agents. PMC.
  • Comparative Analysis of the Biological Activity of 4-Chloro-2-methyl-3-nitropyridine Deriv
  • 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds. Benchchem.
  • [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. PubMed.
  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • [Chemotherapeutically effective nitro compounds. 3rd communication: nitropyridines, nitroimidazopyridines and related compounds (author's transl)]. PubMed.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC.
  • Cardiovascular effects of the new generation calcium antagonist 3-pyridine carboxylic acid 5-[(cyclopropylamino)carbonyl]-1,4-dihydro-2,6-dimethyl-4-(2-nitropheny l) octyl ester. PubMed.
  • Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium. PubMed.
  • Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Benchchem.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evalu
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  • Studies on anticoccidial agents. 11.
  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. googleapis.com.
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
  • [Effects of nitrendipine on cardiovascular systems]. PubMed.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.

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Methodological & Application

The Versatile Role of (6-Chloro-5-nitropyridin-3-yl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(6-Chloro-5-nitropyridin-3-yl)methanol , a trifunctional pyridine derivative, has emerged as a highly valuable and versatile building block in the lexicon of medicinal chemistry. Its strategic arrangement of a reactive chloro group, a transformable nitro moiety, and a functional hydroxymethyl group on an electron-deficient pyridine ring provides a powerful platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in the design and execution of novel drug discovery campaigns.

While its direct incorporation into blockbuster drugs is not always prominently documented in public literature, its utility as a key intermediate is evident from the synthesis of analogous structures, particularly in the realm of kinase inhibitors. The principles outlined herein are derived from established reactivity patterns of chloronitropyridines and related scaffolds, providing a robust framework for its application.

Core Reactivity and Strategic Applications

The medicinal chemistry utility of (6-Chloro-5-nitropyridin-3-yl)methanol is anchored in the distinct reactivity of its three functional groups, which can be manipulated with a high degree of selectivity.

1. The Chloro Group at C6: The chlorine atom is positioned on an electron-deficient ring, further activated by the adjacent electron-withdrawing nitro group. This makes it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, which is a cornerstone for building libraries of analogues for structure-activity relationship (SAR) studies.[1]

2. The Nitro Group at C5: The nitro group serves two primary purposes. Firstly, it activates the ring for SNAr at the C6 position. Secondly, it is readily reduced to a primary amine . This transformation from (6-Chloro-5-nitropyridin-3-yl)methanol to (5-Amino-6-chloropyridin-3-yl)methanol opens up a vast landscape of subsequent chemical modifications, such as amide bond formation, sulfonylation, or the construction of fused heterocyclic systems.[1]

3. The Methanol Group at C3: The primary alcohol functionality is a versatile handle for various transformations:

  • Oxidation: It can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing entry into reductive amination or amide coupling reactions, respectively.
  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, which can be used to modulate physicochemical properties like solubility and lipophilicity, or to introduce specific pharmacophoric elements.[1]

The interplay of these reactive sites allows for a programmed and logical approach to the synthesis of highly functionalized pyridine derivatives.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases.[2] The pyridine scaffold is a well-established "hinge-binding" motif present in numerous approved kinase inhibitors, mimicking the adenine core of ATP.[3][4] While a direct synthetic route to the BRAF inhibitor Dabrafenib using this specific starting material is not found in mainstream literature, the structurally related 2-chloro-5-methyl-3-nitropyridine is a key precursor in the synthesis of potent Janus Kinase 2 (JAK2) inhibitors.[5]

By analogy, (6-Chloro-5-nitropyridin-3-yl)methanol is an excellent starting point for developing novel kinase inhibitors. The general strategy involves:

  • SNAr reaction at the C6 position with a suitable amine-containing fragment.

  • Reduction of the nitro group to an amine.

  • Amide coupling or sulfonylation of the newly formed C5 amine to introduce further diversity and target-specific interactions.

  • Modification of the C3 methanol group to fine-tune pharmacokinetic properties or to introduce additional binding interactions.

Below is a logical workflow illustrating this synthetic strategy.

G start (6-Chloro-5-nitropyridin-3-yl)methanol snar Nucleophilic Aromatic Substitution (SNAr) (R-NH2) start->snar intermediate1 6-Amino-5-nitropyridin- 3-yl)methanol Derivative snar->intermediate1 reduction Nitro Group Reduction (e.g., H2, Pd/C) intermediate1->reduction intermediate2 (5-Amino-6-substituted-pyridin- 3-yl)methanol reduction->intermediate2 coupling Amide Coupling or Sulfonylation intermediate2->coupling modification Modification of C3-Methanol (Oxidation, Etherification, etc.) intermediate2->modification final_product Potential Kinase Inhibitor Scaffold coupling->final_product modification->final_product

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocols

Safety Precautions: (6-Chloro-5-nitropyridin-3-yl)methanol and related chloronitropyridines should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine

This protocol describes a general procedure for the reaction of (6-Chloro-5-nitropyridin-3-yl)methanol with a primary or secondary aliphatic amine.

Rationale: The electron-withdrawing nitro group significantly activates the C6 position for nucleophilic attack. A base is used to neutralize the HCl generated during the reaction. Ethanol is a common and effective solvent for this transformation.

Materials:

  • (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 equiv)

  • Aliphatic amine (e.g., morpholine, piperidine) (1.1 - 1.5 equiv)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Anhydrous Ethanol (or other suitable solvent like DMF, Dioxane)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 equiv) and dissolve it in anhydrous ethanol (approx. 0.1 M concentration).

  • Add the aliphatic amine (1.1 - 1.5 equiv) to the solution, followed by the addition of triethylamine or DIPEA (1.5 - 2.0 equiv).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted amino-5-nitropyridin-3-yl)methanol derivative.

ParameterValue/ConditionRationale
Temperature Reflux (78 °C for Ethanol)Provides sufficient energy to overcome the activation barrier for SNAr.
Base Et3N or DIPEANon-nucleophilic base to scavenge the generated HCl without competing in the substitution.
Solvent Anhydrous EthanolGood solubility for reactants and suitable boiling point. Anhydrous conditions prevent side reactions.
Reaction Time 2 - 6 hoursDependent on the nucleophilicity of the amine. Monitor by TLC/LC-MS for completion.
Typical Yield 70 - 95%Generally high-yielding for activated substrates.
Protocol 2: Reduction of the Nitro Group

This protocol describes the catalytic hydrogenation of a (6-substituted-5-nitropyridin-3-yl)methanol derivative to the corresponding 5-amino compound.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used and effective catalyst. Methanol is a suitable solvent for this reaction.

Materials:

  • (6-substituted-5-nitropyridin-3-yl)methanol derivative (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Reaction flask, magnetic stirrer, Celite® for filtration

Procedure:

  • Dissolve the nitro-pyridine derivative in methanol in a suitable reaction flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr shaker). Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once complete, carefully purge the reaction vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude (5-amino-6-substituted-pyridin-3-yl)methanol, which can often be used in the next step without further purification.

Protocol 3: Oxidation of the Alcohol to an Aldehyde (Swern Oxidation)

This protocol provides a method for the mild oxidation of the primary alcohol to an aldehyde, which is useful for subsequent reactions like reductive amination.

Rationale: The Swern oxidation is a metal-free, mild oxidation that is highly effective for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[7][8][9] It is performed at low temperatures to maintain the stability of the reactive intermediates.[9][10]

Materials:

  • (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Triethylamine (Et3N) (5.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of anhydrous DMSO (3.0 equiv) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 equiv) in anhydrous DCM dropwise, again keeping the temperature below -65 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 equiv) to the reaction mixture. Allow the reaction to warm to room temperature over about 45 minutes.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

G DMSO DMSO Activation Activation (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alkoxysulfonium Alkoxysulfonium Salt Activation->Alkoxysulfonium Alcohol (6-Chloro-5-nitropyridin- 3-yl)methanol Alcohol->Alkoxysulfonium Elimination β-Elimination Alkoxysulfonium->Elimination Base Triethylamine Base->Elimination Aldehyde 6-Chloro-5-nitro- pyridine-3-carbaldehyde Elimination->Aldehyde

Caption: Key steps in the Swern oxidation.

Protocol 4: Ether Synthesis (Williamson Ether Synthesis)

This protocol outlines the formation of an ether from the primary alcohol, which can be useful for introducing linkers or other functional groups.

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[11][12][13][14][15] A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide.

Materials:

  • (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard reaction and work-up equipment

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude ether by flash column chromatography.

Conclusion

(6-Chloro-5-nitropyridin-3-yl)methanol stands out as a strategic and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the systematic and efficient synthesis of diverse libraries of compounds, particularly those targeting the kinome. The protocols and strategies outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable intermediate in their drug discovery endeavors. By understanding and applying these principles, scientists can accelerate the development of novel therapeutics for a range of human diseases.

References

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). PMC. Retrieved from [Link]

  • Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine. (2025). BenchChem.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). ACS Publications. Retrieved from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Retrieved from [Link]

  • SAFETY D
  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved from [Link]

  • Swern Oxidation Proceedure. (n.d.). MSU chemistry. Retrieved from [Link]

  • CAS 887707-21-3 | (6-Chloro-5-methylpyridin-3-yl)methanol. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (2025). BenchChem.
  • Swern Oxidation. (2020). Chemistry Steps. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Alcohol Reactions: Swern Oxidation using DMSO. (n.d.). Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Steglich esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2012). ResearchGate. Retrieved from [Link]

  • Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols. (2025). BenchChem.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PMC. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Retrieved from [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2012). Semantic Scholar. Retrieved from [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (n.d.). Retrieved from [Link]

  • Application of 6-Amino-5-nitroso-3-methyluracil in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Retrieved from [Link]

  • Room-temperature methanol synthesis via CO2 hydrogenation catalyzed by cooperative molybdenum centres in covalent triazine frameworks. (2025). PMC. Retrieved from [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. Retrieved from [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of the Nitro Group in (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The compound (6-Chloro-5-nitropyridin-3-yl)methanol is a highly valuable heterocyclic building block, predominantly utilized in the synthesis of advanced agrochemicals (such as neonicotinoid photoaffinity probes) and pharmaceutical intermediates[1, 2]. The strategic placement of three distinct functional groups—a primary alcohol, a nitro group, and a chlorine atom—makes it a versatile scaffold.

However, the reduction of the nitro group to yield (5-amino-6-chloropyridin-3-yl)methanol presents a classic chemoselectivity challenge. The electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing nitro group, renders the C–Cl bond highly susceptible to oxidative addition. Consequently, standard catalytic hydrogenation conditions (e.g., Palladium on Carbon with H₂) inevitably lead to hydrodechlorination, stripping the chlorine atom from the ring to yield the undesired (5-aminopyridin-3-yl)methanol.

To circumvent this, researchers must employ selective reduction methodologies that kinetically favor the reduction of the –NO₂ group while leaving the labile C–Cl bond intact.

Mechanistic Insights (E-E-A-T)

The Failure of Palladium and the Success of Single-Electron Transfer

Palladium catalysts excel at activating molecular hydrogen but also readily insert into activated aryl-halide bonds. In contrast, dissolving metal reductions—specifically the Béchamp-type reduction utilizing Iron (Fe) or Zinc (Zn) in the presence of Ammonium Chloride (NH₄Cl)—operate via a completely different mechanism [3].

The metal surface donates single electrons (SET - Single Electron Transfer) to the nitro group, generating a radical anion. NH₄Cl acts as a mild, slightly acidic proton source (pH ~6) that protonates these intermediates without generating the harsh acidic conditions that would otherwise promote side reactions or etherification of the primary alcohol. This stepwise SET process bypasses the C–Cl oxidative addition pathway entirely, ensuring >99% chemoselectivity.

For process-scale chemistry where solid metal waste is undesirable, catalytic hydrogenation can be salvaged by switching the catalyst from Palladium to Sulfided Platinum on Carbon (Pt/C) . The sulfide acts as a catalyst poison that specifically dampens the metal's ability to undergo oxidative addition with the C–Cl bond, while retaining enough activity to reduce the nitro group [4].

ReactionPathway SM (6-Chloro-5-nitropyridin-3-yl)methanol Desired (5-Amino-6-chloropyridin-3-yl)methanol (Target Product) SM->Desired Fe/NH4Cl or Pt/C (Chemoselective) Undesired (5-Aminopyridin-3-yl)methanol (Dehalogenation Byproduct) SM->Undesired Pd/C, H2 (Unselective)

Figure 1: Chemoselective vs. unselective reduction pathways of (6-Chloro-5-nitropyridin-3-yl)methanol.

Comparative Data for Reduction Methodologies

The following table synthesizes quantitative data across different reduction strategies to guide your experimental design based on scale and resources.

Reduction MethodReagents / CatalystYield (%)ChemoselectivityScalabilityEnvironmental Impact
Béchamp Variant Fe powder, NH₄Cl, EtOH/H₂O85–95%Excellent (>99%)High (Bench to Pilot)Moderate (Iron oxide waste)
Zinc Reduction Zn dust, NH₄Cl, MeOH/H₂O80–90%Excellent (>99%)MediumModerate (Zinc waste)
Standard Hydrogenation Pd/C, H₂ (1 atm), MeOH< 20%Poor (Dehalogenation)HighLow (Atom economical)
Selective Hydrogenation Sulfided Pt/C, H₂ (3 atm)85–90%Good (~95%)Very High (Process)Low (Catalytic)

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Ideal for Bench-Scale Synthesis)

This protocol utilizes inexpensive reagents and requires no specialized high-pressure equipment. It is highly robust and tolerates moisture and air.

Reagents Required:

  • (6-Chloro-5-nitropyridin-3-yl)methanol: 1.88 g (10.0 mmol)

  • Iron powder (325 mesh): 2.79 g (50.0 mmol, 5.0 eq)

  • Ammonium chloride (NH₄Cl): 2.14 g (40.0 mmol, 4.0 eq)

  • Solvent: Ethanol (40 mL) and Deionized Water (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material in 40 mL of ethanol. Add 10 mL of water and the NH₄Cl.

  • Metal Addition: Begin stirring vigorously. Add the iron powder in three portions over 10 minutes. Scientist Insight: Adding iron in portions prevents the reaction from boiling over due to the initial exothermic SET process.

  • Heating: Heat the suspension to a gentle reflux (internal temperature ~80 °C) using an oil bath or heating mantle. Maintain reflux for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (EtOAc/Hexanes 1:1). The starting material (UV active, R_f ~0.6) will disappear, replaced by a lower-running spot (UV active, Ninhydrin positive, R_f ~0.2).

  • Hot Filtration: Once complete, remove the flask from the heat. Critically , filter the mixture through a pad of Celite while it is still hot. Scientist Insight: If the mixture cools, the iron(II/III) oxide byproducts form a gelatinous matrix that traps the product and makes filtration nearly impossible. Wash the Celite pad with hot ethanol (2 × 20 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with saturated NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (5-amino-6-chloropyridin-3-yl)methanol as a pale yellow to off-white solid.

Workflow Step1 1. Suspend Starting Material in EtOH/H2O (4:1) Step2 2. Add NH4Cl (4.0 eq) and Fe powder (5.0 eq) Step1->Step2 Step3 3. Reflux at 80°C (2-4 h) Monitor by LC-MS Step2->Step3 Step4 4. Hot Filtration over Celite to remove Fe salts Step3->Step4 Step5 5. Concentrate & Extract with EtOAc Step4->Step5 Step6 6. Crystallization or Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the iron-mediated selective reduction protocol.

Protocol B: Catalytic Hydrogenation (Ideal for Process/Scale-Up)

For multi-gram to kilogram scale, dissolving metal reductions become environmentally and logistically prohibitive. Sulfided Pt/C offers a scalable alternative.

Reagents Required:

  • (6-Chloro-5-nitropyridin-3-yl)methanol: 9.43 g (50.0 mmol)

  • 3% Sulfided Platinum on Carbon (Pt/C): 0.5 g (~5% w/w)

  • Solvent: Ethyl Acetate or Methanol (100 mL)

Step-by-Step Methodology:

  • Charge a high-pressure autoclave or Parr shaker with the starting material, solvent, and the sulfided Pt/C catalyst.

  • Seal the vessel and purge the atmosphere by pressurizing with Nitrogen (3 atm) and venting (repeat 3 times).

  • Pressurize the vessel with Hydrogen gas (H₂) to 3 atm (approx. 45 psi).

  • Stir the reaction vigorously at ambient temperature (25–30 °C) for 4 to 6 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Carefully vent the hydrogen gas and purge the vessel with Nitrogen.

  • Filter the reaction mixture through a tight pad of Celite to remove the catalyst. Concentrate the filtrate to afford the product.

Analytical Validation System

To ensure a self-validating protocol, the physical and spectroscopic properties of the product must be confirmed:

  • LC-MS: Look for the mass transition from [M+H]⁺ 189.0 (Nitro) to [M+H]⁺ 159.0 (Amino). The isotopic pattern must show a 3:1 ratio for the M / M+2 peaks, confirming the chlorine atom is still present.

  • ¹H NMR (DMSO-d₆): The highly deshielded aromatic protons of the nitro starting material (typically >8.0 ppm) will shift upfield. Crucially, a broad singlet integrating to 2H will appear between 5.0–5.5 ppm, corresponding to the newly formed –NH₂ group.

References

  • Kagabu, S., Maienfisch, P., Zhang, A., Granda-Minones, J., Haettenschwiler, J., Kayser, H., Maetzke, T., & Casida, J. E. (2000). 5-Azidoimidacloprid and an Acyclic Analogue as Candidate Photoaffinity Probes for Mammalian and Insect Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 43(26), 5003–5009. URL:[Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195. URL:[Link]

  • Prasad, A. V., et al. (2009). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. World Intellectual Property Organization, Patent WO2009090669A2.

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the 6-Position of (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(6-Chloro-5-nitropyridin-3-yl)methanol is a highly versatile, multifunctional building block widely utilized in the synthesis of complex heterocyclic scaffolds, including kinase inhibitors and agrochemicals[1]. The molecule features three distinct functional moieties: a primary hydroxymethyl group at C3, a nitro group at C5, and a chlorine atom at C6.

The chemical behavior of this scaffold is dominated by the profound electrophilicity of the pyridine ring. The C6-position is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen (inductive and resonance effects) and the ortho-nitro group[2].

When a nucleophile attacks the C6-carbon, the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the formation of a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex [3]. The nitro group plays a critical role here by delocalizing the negative charge, thereby lowering the activation energy required for the nucleophilic attack[2]. Following the formation of this complex, the rapid elimination of the chloride ion restores aromaticity, yielding the 6-substituted product.

SNAr_Pathway SM Starting Material (6-Chloro-5-nitropyridin-3-yl)methanol Nu Nucleophilic Attack (e.g., R-NH2, Base) SM->Nu Solvation & Mixing MC Meisenheimer Complex Resonance Stabilized Nu->MC C6 Attack Elim Chloride Elimination Rearomatization MC->Elim Fast Step Prod Target Product 6-Substituted Derivative Elim->Prod -Cl⁻

Fig 1. Mechanistic workflow of the S_NAr reaction via a resonance-stabilized Meisenheimer complex.

Quantitative Data: Nucleophile Scope & Reaction Parameters

The SNAr reactivity of chloronitropyridines allows for the introduction of diverse nucleophiles, including primary/secondary amines, alkoxides, and thiolates[1],[4]. The table below summarizes the optimized baseline parameters for functionalizing the 6-position while preserving the integrity of the 3-hydroxymethyl group.

Nucleophile ClassTypical ReagentsPreferred SolventOptimal BaseTemp (°C)Expected Yield
Primary Amines Alkyl/Aryl amines, AnilinesMeCN, EtOHDIPEA, NaOH60 - 10075 - 90%
Secondary Amines Piperidine, MorpholineTHF, DMFK2CO3, TEA50 - 8080 - 95%
Alkoxides NaOMe, NaOEtMeOH, EtOHNone (Reagent is base)0 - 2570 - 85%
Thiolates Alkyl/Aryl thiolsDMFCs2CO325 - 5085 - 95%

Note: Reaction times vary from 1 to 12 hours depending on the steric bulk and intrinsic nucleophilicity of the incoming reagent.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Amination with Primary Amines

This protocol utilizes a non-nucleophilic base (DIPEA) to scavenge the HCl byproduct, ensuring the 3-hydroxymethyl group remains protonated and unreactive, thus preventing unwanted intermolecular etherification. This methodology is heavily utilized in the synthesis of kinase inhibitors targeting rare hinge-region cysteines[5],[3].

Reagents:

  • (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 equiv, 5.0 mmol, 943 mg)

  • Primary Amine (e.g., p-aminobenzonitrile or alkyl amine) (1.1 equiv, 5.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol, 1.74 mL)

  • Anhydrous Acetonitrile (MeCN) (25 mL)

Step-by-Step Methodology:

  • Initiation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (6-Chloro-5-nitropyridin-3-yl)methanol in 25 mL of anhydrous MeCN.

  • Base Addition: Add DIPEA to the stirring solution at room temperature. The solution may exhibit a slight color change due to charge-transfer interactions.

  • Nucleophile Addition: Add the primary amine dropwise (if liquid) or in small portions (if solid).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert nitrogen atmosphere.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via LC-MS every 2 hours.

    • Validation Checkpoint: The starting material exhibits a distinct 3:1 isotopic mass pattern due to the 35Cl/37Cl isotopes. The successful formation of the product is confirmed by the disappearance of this isotopic signature and the emergence of the desired [M+H]+ mass peak.

  • Quenching & Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL).

  • Extraction: Extract the aqueous layer with additional EtOAc (2 x 25 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, and filter.

  • Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 6-amino-5-nitropyridin-3-yl)methanol derivative.

Protocol B: Mild Alkoxylation (Etherification)

Because the 6-chloro position is highly activated, alkoxylation can proceed rapidly at lower temperatures, which is critical to avoid the deprotonation and subsequent polymerization of the starting material's own primary alcohol[1].

Step-by-Step Methodology:

  • Dissolve (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 equiv) in anhydrous Methanol (0.2 M concentration) and cool to 0 °C using an ice bath.

  • Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe) in Methanol (1.05 equiv) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Crucial Quench: Quench the reaction strictly with saturated aqueous NH4Cl. Using a buffered acidic quench prevents the highly basic conditions from ionizing the 3-hydroxymethyl group.

  • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate to yield the 6-methoxy derivative.

Troubleshooting & Causality in Experimental Design

  • Why use DIPEA instead of NaH or KOtBu during amination? Strong bases like Sodium Hydride (NaH) will quantitatively deprotonate the 3-hydroxymethyl group of the starting material, generating a highly reactive alkoxide. This intermediate will outcompete the amine nucleophile, attacking the C6-position of neighboring molecules and leading to extensive dimerization and polymerization. DIPEA is basic enough to neutralize the generated HCl but not strong enough to deprotonate the primary alcohol (pKa ~ 15-16).

  • Why does the reaction fail or yield complex mixtures with anilines at room temperature? While alkyl amines are highly nucleophilic and can often react at room temperature, anilines (aryl amines) are less nucleophilic due to the delocalization of their lone pair into the aromatic ring. Therefore, thermal energy (60–100 °C) is required to overcome the activation barrier for the formation of the Meisenheimer complex[5].

  • Is protection of the 3-hydroxymethyl group necessary? Generally, no. The SNAr reaction at the 6-position is so rapid and selective that, provided a suitable base and temperature profile are maintained, the primary alcohol acts merely as a spectator. If harsh basic conditions (e.g., strong alkoxides at elevated temperatures) are strictly required for a specific transformation, transient protection using a tert-butyldimethylsilyl (TBS) ether or an acetate ester is recommended[1].

References

  • Benchchem: (6-Chloro-5-nitropyridin-3-yl)
  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Source: Nimbus Therapeutics URL
  • Benchchem: 5-Chloro-2-nitropyridine (Mechanistic Insights on Meisenheimer Complexes)
  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL
  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)

Sources

Application Note: Strategic Derivatization of the Hydroxyl Group in (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a highly functionalized heteroaromatic building block extensively utilized in medicinal chemistry, agrochemical development, and the synthesis of kinase inhibitors . The molecule features a primary alcohol (hydroxymethyl group at C3), an electron-withdrawing nitro group at C5, and a reactive chlorine atom at C6. While the primary alcohol provides a versatile synthetic handle for esterification, etherification, halogenation, and oxidation, the presence of the highly activated 6-chloro substituent dictates strict chemoselectivity considerations. This application note details the physicochemical properties, mechanistic reactivity principles, and validated protocols for the selective derivatization of the hydroxyl group without compromising the integrity of the pyridine core.

Physicochemical Properties & Reactivity Profile

To effectively design synthetic routes, the intrinsic properties of the substrate must be understood. The table below summarizes the quantitative data and site-specific reactivity of the compound.

PropertyValue / Description
Chemical Name (6-Chloro-5-nitropyridin-3-yl)methanol
CAS Number 321845-12-9
Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
C3-Hydroxymethyl Benzylic-like primary alcohol; primary site for O-derivatization .
C6-Chlorine Highly activated leaving group; susceptible to Nucleophilic Aromatic Substitution (

) .
C5-Nitro Strong electron-withdrawing group (EWG); activates C6 for

and can be reduced to an amine for downstream cross-coupling [[1]]().

Chemoselectivity & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to emphasize the causality behind reagent selection. The pyridine ring of (6-chloro-5-nitropyridin-3-yl)methanol is profoundly electron-deficient. The ring nitrogen (at position 1) and the nitro group (at position 5) synergistically withdraw electron density via inductive and resonance effects. Because the chlorine atom at C6 is positioned ortho to the nitro group and ortho to the pyridine nitrogen, it is exceptionally vulnerable to Nucleophilic Aromatic Substitution (


) .

The Chemoselectivity Challenge: If strong nucleophiles—such as primary amines, sodium methoxide, or unhindered alkoxides—are used to derivatize the C3-hydroxyl group, competitive or preferential displacement of the C6-chloride will occur . Therefore, to achieve selective O-derivatization (e.g., esterification or etherification), one must avoid strongly basic, nucleophilic conditions.

  • Esterification: Best achieved using mild, non-nucleophilic bases like

    
    -diisopropylethylamine (DIPEA) or pyridine in combination with acyl chlorides or anhydrides , [[2]]([Link]).
    
  • Halogenation: Conversion of the OH to a bromide or chloride should utilize reagents like

    
     or 
    
    
    
    under neutral or slightly acidic conditions to ensure the C6-Cl bond remains intact.

Chemoselectivity SM Substrate: (6-Chloro-5-nitropyridin-3-yl)methanol Cond1 Strong Nucleophiles (e.g., NaOMe, Primary Amines) SM->Cond1 Cond2 Mild/Non-Nucleophilic Bases (e.g., DIPEA, Pyridine) or Acidic SM->Cond2 Outcome1 Undesired SNAr at C6 (Chloride Displacement) Cond1->Outcome1 Fast reaction at C6 Outcome2 Desired O-Derivatization at C3 (Esterification/Etherification) Cond2->Outcome2 Preserves C6-Cl bond

Chemoselectivity map illustrating the vulnerability of C6 to SNAr under nucleophilic conditions.

Strategic Derivatization Pathways

The following pathways represent the most common and synthetically valuable transformations of the hydroxyl group, yielding versatile intermediates for drug discovery.

Pathways SM (6-Chloro-5-nitropyridin-3-yl)methanol CAS: 321845-12-9 Ester O-Acylation (Acetate Ester) SM->Ester Ac2O, Pyridine DCM, RT Halide Halogenation (Bromomethyl derivative) SM->Halide PBr3 DCM, 0 °C to RT Aldehyde Oxidation (Carbaldehyde) SM->Aldehyde Dess-Martin Periodinane DCM, RT

Divergent derivatization pathways of the C3-hydroxyl group yielding versatile intermediates.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific in-process controls (IPCs) to ensure the reaction is proceeding as intended without compromising the C6-chloro group.

Protocol A: Synthesis of (6-Chloro-5-nitropyridin-3-yl)methyl acetate (O-Acylation)

Objective: Protect or functionalize the primary alcohol as an acetate ester .

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (6-chloro-5-nitropyridin-3-yl)methanol (1.0 eq, 10 mmol, 1.88 g) in anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add anhydrous pyridine (1.5 eq, 15 mmol, 1.21 mL). Mechanistic Note: Pyridine acts as both a mild base and a nucleophilic catalyst, forming a reactive acylpyridinium intermediate without triggering

    
     at C6.
    
  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise add acetic anhydride (1.2 eq, 12 mmol, 1.13 mL) .

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a new, higher

    
     spot (less polar than the starting material) that is strongly UV-active.
    
  • Workup: Quench with saturated aqueous

    
     (20 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Synthesis of 3-(Bromomethyl)-6-chloro-5-nitropyridine (Halogenation)

Objective: Convert the hydroxyl group into a bromide leaving group for subsequent C-C or C-N bond formation .

  • Setup: Dissolve the starting material (1.0 eq, 10 mmol, 1.88 g) in anhydrous DCM (25 mL) under an argon atmosphere. Cool to 0 °C.

  • Reagent Addition: Slowly add phosphorus tribromide (

    
    , 0.4 eq, 4 mmol, 0.38 mL) dropwise. Mechanistic Note:
    
    
    
    is chosen over
    
    
    to avoid strongly acidic aqueous conditions that might hydrolyze the C6-Cl bond or cause side reactions. One mole of
    
    
    theoretically reacts with three moles of alcohol.
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1.5 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot in ice-water, extract with

    
    , and run a quick 
    
    
    
    -NMR. The successful conversion is validated by the upfield shift of the benzylic
    
    
    protons from ~4.7 ppm (in the alcohol) to ~4.4 ppm (in the bromide).
  • Workup: Carefully pour the reaction mixture into crushed ice. Extract with DCM, wash with saturated

    
     and brine, dry over 
    
    
    
    , and concentrate. Use the crude product immediately or store at -20 °C, as benzylic bromides can be unstable.
Protocol C: Synthesis of 6-Chloro-5-nitropyridine-3-carbaldehyde (Oxidation)

Objective: Oxidize the primary alcohol to an aldehyde (CAS: 1095990-10-5) for reductive aminations or Wittig reactions.

  • Setup: Dissolve the starting material (1.0 eq, 5 mmol, 0.94 g) in anhydrous DCM (20 mL).

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.1 eq, 5.5 mmol, 2.33 g) in one portion at 0 °C. Mechanistic Note: DMP provides extremely mild, neutral oxidation conditions, completely avoiding the risk of over-oxidation to the carboxylic acid or nucleophilic attack at C6 .

  • Reaction: Stir at room temperature for 1 hour.

  • Self-Validation (IPC): Monitor by IR spectroscopy. The broad O-H stretch at ~3300

    
     will disappear, and a sharp, strong C=O stretch will appear at ~1700 
    
    
    
    .
  • Workup: Quench with a 1:1 mixture of saturated aqueous

    
     and 
    
    
    
    (20 mL). Stir vigorously for 15 minutes until the organic layer is clear. Extract with DCM, dry, and concentrate.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, Fourth Edition. John Wiley & Sons, Inc. DOI: 10.1002/9780470053485. Available at:[Link]

  • Smith, M. B., & March, J. (2006). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, Sixth Edition. John Wiley & Sons, Inc. DOI: 10.1002/0470084960. Available at:[Link]

Sources

Comprehensive Application Note: HPLC and GC-MS Methodologies for the Purity Analysis of (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Application Note

Executive Summary & Physicochemical Rationale

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a highly functionalized heterocyclic building block extensively utilized in pharmaceutical synthesis. The molecule features a primary alcohol, a nitro group, and a chlorine atom on a pyridine core, providing multiple sites for esterification, nucleophilic substitution, and reduction, as detailed by 1[1].

Because of its multi-functional nature, determining the absolute purity of this compound requires a robust, orthogonal analytical approach. The conjugated pyridine ring and nitro group provide a strong chromophore, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) the ideal choice for quantifying non-volatile impurities and related substances[2]. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) is required to profile volatile byproducts, residual solvents, and confirm structural identities. However, the polar hydroxyl group necessitates chemical derivatization to ensure optimal chromatographic behavior and prevent thermal degradation[3].

Orthogonal Analytical Strategy

The following workflow illustrates the decision-making process for comprehensive purity profiling, ensuring that both volatile and non-volatile impurities are captured.

Workflow Start Sample: (6-Chloro-5-nitropyridin-3-yl)methanol Split Orthogonal Analysis Strategy Start->Split HPLC RP-HPLC-UV (Non-volatile Impurities) Split->HPLC GCMS GC-MS (Volatile Impurities & Residual Solvents) Split->GCMS HPLC_Prep Dilution in Mobile Phase (Acetonitrile/Water + 0.1% FA) HPLC->HPLC_Prep GCMS_Prep Silylation (BSTFA + 1% TMCS) Masks -OH Group GCMS->GCMS_Prep HPLC_Data UV Detection (254 nm) Quantification HPLC_Prep->HPLC_Data GCMS_Data EI-MS (SIM/Scan) Structural Confirmation GCMS_Prep->GCMS_Data Report Comprehensive Purity Profile (Mass Balance) HPLC_Data->Report GCMS_Data->Report

Caption: Orthogonal analytical workflow for comprehensive purity profiling.

HPLC-UV Purity Validation Protocol

Causality & Method Design

The basicity of the pyridine nitrogen is significantly attenuated by the electron-withdrawing -Cl and -NO2 groups. However, the molecule remains highly polar. To prevent secondary interactions with residual silanols on the stationary phase (which causes peak tailing), an acidic modifier is required. We utilize 0.1% Formic Acid, which ensures protonation state control while remaining fully compatible with downstream LC-MS applications if mass confirmation is needed, a standard practice for 4[4].

Self-Validating System Suitability Testing (SST)

A protocol is only as reliable as its internal controls. This method incorporates a self-validating SST sequence:

  • Blank Verification: Mobile phase injection must yield no peaks >0.05% of the target analyte area.

  • Resolution (

    
    ):  Resolution between the main peak and its closest eluting impurity must be 
    
    
    
    .
  • Precision: Six replicate injections of the 100 µg/mL standard must yield a Peak Area RSD

    
    %.
    
Step-by-Step Methodology
  • Reagent Preparation: Prepare Mobile Phase A (LC-MS grade Water + 0.1% Formic Acid) and Mobile Phase B (LC-MS grade Acetonitrile + 0.1% Formic Acid). Degas ultrasonically for 15 minutes.

  • Sample Preparation: Accurately weigh 10.0 mg of (6-Chloro-5-nitropyridin-3-yl)methanol. Dissolve in 10 mL of Initial Mobile Phase (95% A / 5% B) to create a 1.0 mg/mL stock. Dilute to 100 µg/mL for the working standard.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm) or a specialized low-silanol column[4].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm (optimal for conjugated pyridine systems)[2].

    • Gradient Program: 0–2 min (5% B), 2–12 min (linear ramp to 95% B), 12–15 min (hold 95% B), 15–15.1 min (drop to 5% B), 15.1–20 min (equilibration).

  • Execution & Integration: Inject 10 µL of the blank, followed by the SST standard, and finally the sample. Integrate all peaks with a signal-to-noise (S/N) ratio > 10 for purity calculation using the Area Normalization Method[5].

GC-MS Impurity Profiling Protocol

Causality & Method Design

While direct injection of pyridine methanols is theoretically possible, the free primary alcohol (-CH₂OH) interacts with the siloxane backbone of standard GC columns, leading to peak tailing, adsorption losses, and thermal degradation at high injection port temperatures[3]. To circumvent this, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the hydroxyl group into a volatile, thermally stable trimethylsilyl (TMS) ether.

Derivatization Analyte Native Analyte (Contains free -OH) Problem High Polarity Peak Tailing in GC Analyte->Problem Direct Injection Reagent BSTFA + 1% TMCS (Silylating Agent) Analyte->Reagent Derivatization Product TMS-Derivatized Analyte (-O-TMS) Reagent->Product Benefit Increased Volatility Sharp Chromatographic Peaks Product->Benefit

Caption: Mechanistic rationale for TMS derivatization in GC-MS analysis.

Self-Validating System Suitability Testing (SST)
  • Derivatization Efficiency: The Internal Standard (IS) must show consistent peak areas (RSD

    
    %) across all vials, proving uniform derivatization.
    
  • Carryover Check: A derivatized blank (reagents only) injected immediately after the highest concentration standard must show no analyte peak at the target retention time.

Step-by-Step Methodology
  • Internal Standard (IS) Preparation: Prepare a 50 µg/mL solution of Naphthalene-d8 in anhydrous pyridine.

  • Derivatization Reaction:

    • Transfer 1.0 mg of the sample into a 2.0 mL amber GC autosampler vial.

    • Add 500 µL of the IS solution (acts as both solvent and internal standard base).

    • Add 500 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds.

    • Incubate in a dry block heater at 60°C for 30 minutes to drive the silylation to completion.

    • Allow to cool to room temperature prior to injection.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium (Ultra-High Purity, 99.999%), constant flow at 1.0 mL/min.

    • Inlet: 250°C, Split ratio 10:1. Injection volume: 1.0 µL.

    • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Parameters: Electron Ionization (EI) source at 230°C, Quadrupole at 150°C. Ionization energy: 70 eV. Acquisition mode: Full Scan (m/z 50–400) for unknowns, SIM mode for targeted trace impurities[2].

Quantitative Data & Method Performance Summary

The following table synthesizes the expected validation parameters for both methodologies based on established pharmaceutical guidelines for pyridine derivatives[2][5].

Validation ParameterHPLC-UV (Non-Volatiles)GC-MS (Volatiles/Derivatized)Acceptance Criteria
Linearity Range 0.5 – 150 µg/mL0.1 – 50 µg/mL

0.999
Limit of Detection (LOD) 0.1 µg/mL0.02 µg/mLS/N

3
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mLS/N

10, RSD

5%
Method Precision (RSD) < 1.0% (n=6)< 2.5% (n=6)

2.0% (HPLC),

5.0% (GC)
Accuracy (Recovery) 98.5% – 101.2%96.0% – 104.5%95.0% – 105.0%
Specificity Baseline resolution (

)
Mass spectral confirmationNo matrix interference

References

  • Benchchem. (6-Chloro-5-nitropyridin-3-yl)methanol. 1

  • Benchchem. Application Notes and Protocols for the Quantification of 4-Pyridinemethanol. 2

  • SIELC Technologies. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. 4

  • National Institutes of Health (NIH) / MDPI. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization With Pyran Compound. 3

  • Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. 5

Sources

Application Note: Recrystallization Protocol for (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 800401-63-2) is a critical pharmacophore scaffold, frequently employed in the synthesis of kinase inhibitors and fused heterocyclic systems. Its synthesis—typically via the nitration of (6-chloropyridin-3-yl)methanol—often yields a crude mixture containing regioisomers (4-nitro impurities), unreacted starting material, and inorganic salts.

Achieving pharmaceutical-grade purity (>98%) is challenging due to the compound’s amphiphilic nature; the pyridine ring and nitro group provide lipophilicity, while the hydroxymethyl group confers significant polarity. This protocol details a solubility-differential recrystallization strategy designed to selectively precipitate the 5-nitro isomer while rejecting regioisomers and degradation products into the supernatant.

Key Mechanistic Insights
  • Solubility Profile: The presence of the nitro group at the 5-position creates a "push-pull" electronic system with the 6-chloro substituent, significantly altering the dipole moment compared to the starting material. This allows for separation based on polarity differences.

  • Thermal Stability: While mono-nitro pyridines are generally stable, they are energetic precursors. This protocol strictly limits thermal exposure to <70°C to prevent thermal decomposition or "runaway" exotherms.

  • Impurity Rejection: The critical impurity, (6-chloropyridin-3-yl)methanol (starting material), lacks the nitro group's planar stacking capability, making it more soluble in the mother liquor during cooling.

Solvent System Selection

The choice of solvent is dictated by the specific impurity profile. We present two validated systems:

MethodSolvent SystemMechanismTarget ImpuritiesPros/Cons
Method A (Primary) Ethyl Acetate / n-Heptane Anti-solvent precipitationNon-polar byproducts, Oily residuesPros: Excellent yield, tunable. Cons: Requires precise addition rate.
Method B (Secondary) Ethanol (Absolute) Temperature-dependent solubilityInorganic salts, Polar degradation productsPros: Simple, removes salts. Cons: Lower recovery yield due to high solubility.

Recommendation: Use Method A for general purification of crude reaction mixtures. Use Method B only if the crude contains significant inorganic salts from the nitration quench.

Detailed Experimental Protocol (Method A: EtOAc/Heptane)

Equipment & Reagents
  • Reagents: Crude (6-Chloro-5-nitropyridin-3-yl)methanol, Ethyl Acetate (HPLC Grade), n-Heptane (HPLC Grade).

  • Equipment: Jacketed glass reactor or round-bottom flask, mechanical stirrer (overhead preferred), reflux condenser, internal temperature probe, vacuum filtration setup.

Step-by-Step Procedure

Step 1: Dissolution (Saturation)

  • Charge the crude solid (e.g., 10.0 g) into the reactor.

  • Add Ethyl Acetate (5.0 vol, 50 mL) .

  • Heat the mixture to 60–65°C with moderate stirring (200 RPM). Note: Do not exceed boiling point. A clear yellow/orange solution should form. If undissolved solids persist (likely salts), filter hot.

Step 2: Nucleation (The Critical Point)

  • Maintain temperature at 60°C.

  • Slowly add n-Heptane (warm, ~50°C) dropwise via an addition funnel.

  • Stop addition immediately upon observing the first permanent cloudiness (turbidity point). This typically occurs at an EtOAc:Heptane ratio of ~1:1 to 1:2.

  • Stir at 60°C for 10 minutes to allow stable nuclei to form.

Step 3: Crystal Growth

  • Resume adding n-Heptane slowly until the total volume ratio is 1:3 (EtOAc:Heptane) .

  • Initiate a controlled cooling ramp: Cool from 60°C to 20°C over 2 hours (approx. 0.3°C/min). Rapid cooling will trap impurities.

  • Once at 20°C, further cool to 0–5°C using an ice bath and hold for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the slurry through a sintered glass funnel (porosity 3).

  • Wash the filter cake with cold n-Heptane/EtOAc (3:1, 2 x 10 mL) to displace mother liquor.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours.

    • Target Appearance: Pale yellow to off-white crystalline solid.

    • Expected Melting Point: 78–82°C (verify against specific polymorph data).

Process Workflow Diagram

RecrystallizationWorkflow Start Crude (6-Chloro-5-nitropyridin-3-yl)methanol Dissolve Dissolve in EtOAc (5 vol) Temp: 60-65°C Start->Dissolve CheckSolids Undissolved Solids? Dissolve->CheckSolids HotFilter Hot Filtration (Remove Inorganic Salts) CheckSolids->HotFilter Yes Nucleation Add n-Heptane to Turbidity (Nucleation Point) CheckSolids->Nucleation No HotFilter->Nucleation Cooling Controlled Cooling (60°C → 0°C over 2h) Nucleation->Cooling Isolation Vacuum Filtration & Wash (Cold Heptane/EtOAc) Cooling->Isolation Drying Vacuum Dry (40°C, 12h) Isolation->Drying

Caption: Optimized workflow for the purification of (6-Chloro-5-nitropyridin-3-yl)methanol, highlighting the critical decision point for salt removal.

Quality Control & Troubleshooting

Analytical Validation (HPLC)

Before releasing the batch, validate purity using the following method parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out (Liquid-Liquid phase separation)Cooling too fast or solvent ratio incorrect.Re-heat to dissolve. Add seed crystals (1% w/w) at the cloud point. Cool slower.
Low Yield (<60%)Product too soluble in EtOAc.Increase the proportion of Heptane to 1:5 or concentrate the EtOAc solution further before adding anti-solvent.
Color Retention (Dark Brown)Oxidation byproducts.Treat the hot EtOAc solution with Activated Carbon (5 wt%) for 15 min, then hot filter before crystallization.

References

  • Royal Society of Chemistry. Supplementary Information: Synthetic routes to nitropyridine derivatives.[1] Medicinal Chemistry Communications, 2013.[1] Retrieved from [Link]

  • National Institutes of Health (PubChem). (6-Nitropyridin-3-yl)methanol Compound Summary. Retrieved from [Link]

Sources

Experimental setup for reactions involving (6-Chloro-5-nitropyridin-3-yl)methanol under inert atmosphere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and bicyclic heterocycles (e.g., imidazo[4,5-b]pyridines).[1][2] Its tri-functional nature—containing an electrophilic C-6 chlorine, a reducible C-5 nitro group, and a nucleophilic C-3 hydroxymethyl group—makes it a versatile "linchpin" intermediate.[1][2]

However, this versatility introduces competing reactivity pathways.[2] The C-6 chlorine is highly activated towards hydrolysis (forming the pyridone) if moisture is present during base-mediated reactions.[1][2] Furthermore, the C-3 alcohol is prone to over-oxidation or deprotonation-induced side reactions.[1][2] Consequently, maintaining a rigorous inert atmosphere (Ar or N₂) is not merely a safety precaution but a yield-critical parameter to suppress side-reactions and ensure chemoselectivity.[1][2]

This guide details the precise experimental setups for handling this compound in three critical transformations: Nucleophilic Aromatic Substitution (


), Controlled Oxidation, and Nitro Reduction.

Chemical Safety & Handling Profile

ParameterSpecificationHandling Note
Physical State Yellow to pale-brown solidLight sensitive; store in amber vials.[1][2]
Melting Point 142–146 °CVerify purity via DSC if mp < 140 °C.
Reactivity Hazard Nitro-pyridine corePotentially energetic.[1][2] Avoid heating dry solids >100 °C.
Toxicity Irritant / ToxicPyridine derivatives are often skin sensitizers.[2] Use double nitrile gloves.[2]
Stability Moisture Stable (Solid)Hydrolysis Sensitive (Solution): C-6 Cl hydrolyzes in wet basic media.[1][2]

Inert Atmosphere Manifold Setup (Schlenk Line)

For all protocols below, a dual-manifold Schlenk line (Vacuum/Inert Gas) is the standard requirement. A glovebox is optional but recommended for handling solid sodium hydride (NaH) or hygroscopic catalysts.[2]

Key Configuration:

  • Gas Source: High-purity Argon (99.999%) is preferred over Nitrogen due to its higher density, which provides a better "blanket" over the reaction surface in flasks.[2]

  • Solvent Degassing: All solvents (THF, DCM, DMF) must be anhydrous and degassed (sparged with Ar for 15 mins or freeze-pump-thaw cycled) to remove dissolved oxygen, which can quench radical intermediates or oxidize Pd-catalysts.[1][2]

Visualizing the Inert Workflow

InertSetup cluster_protocol Critical Checkpoints GasSource Argon Source (99.999%) Manifold Schlenk Manifold (Vac/Gas) GasSource->Manifold Positive Pressure Bubbler Oil Bubbler (Pressure Relief) Manifold->Bubbler Exit Gas Trap Cold Trap (Liq. N2) Manifold->Trap Exhaust Flask Reaction Flask (Septum Sealed) Manifold->Flask Inert Line Pump High Vac Pump Trap->Pump Exhaust Flask->Manifold Vacuum Line

Figure 1: Schematic of the dual-manifold Schlenk line setup required for moisture-sensitive transformations.

Protocol A: Regioselective Functionalization

Objective: Displacement of the C-6 Chlorine with an alkoxide or amine nucleophile without hydrolyzing the C-6 position or oxidizing the C-3 alcohol.[1][2] Reagents: (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 eq), Nucleophile (e.g., Phenol/Amine), Base (NaH or


), Anhydrous THF/DMF.[1][2]

Mechanism & Rationale: The 5-nitro group strongly activates the 6-chloro position.[1][2] However, if the solvent contains water, hydroxide ions (


) compete with the desired nucleophile, producing the 6-hydroxy impurity (pyridone form).[1] Using Sodium Hydride (NaH)  requires strict exclusion of moisture to prevent the formation of NaOH and hydrogen gas ignition.

Step-by-Step Methodology:

  • Flask Preparation: Flame-dry a 2-neck round-bottom flask (RBF) under vacuum. Backfill with Argon (3 cycles).[2]

  • Reagent Loading (Solid): Under a positive flow of Argon, add the nucleophile (e.g., 1.1 eq of a phenol derivative) and dry THF.

  • Deprotonation (Critical Step):

    • Cool the solution to 0 °C.

    • Add NaH (60% dispersion in oil, 1.2 eq) portion-wise against a positive Argon flow.[2] Tip: Rinse the addition funnel with dry THF to ensure complete transfer.

    • Stir for 30 min at 0 °C to form the sodium alkoxide/phenoxide.

  • Substrate Addition:

    • Dissolve (6-Chloro-5-nitropyridin-3-yl)methanol in minimal dry THF in a separate, Ar-purged vial.

    • Transfer this solution dropwise via cannula or gas-tight syringe into the reaction flask.[1][2] Avoid opening the flask to air.

  • Reaction Monitoring: Warm to RT. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1][2] The product usually forms within 2–4 hours.

  • Quenching: Cool to 0 °C. Carefully add saturated

    
     solution to quench excess hydride.
    

Protocol B: Swern Oxidation to Aldehyde

Objective: Oxidation of the C-3 alcohol to (6-Chloro-5-nitropyridin-3-yl)carboxaldehyde. Reagents: Oxalyl Chloride, DMSO, Triethylamine (


), Anhydrous DCM.[2]

Mechanism & Rationale: Swern oxidation is preferred over metal oxidants (PCC/PDC) to avoid chromium waste and over-oxidation to the carboxylic acid. The active species (chloro(dimethyl)sulfonium chloride) is unstable above -60 °C. An inert atmosphere is mandatory to prevent decomposition of the intermediate and to keep the hygroscopic DMSO dry.

Step-by-Step Methodology:

  • Cryogenic Setup: Place a 3-neck RBF equipped with a low-temperature thermometer and a pressure-equalizing addition funnel under Argon flow.[1][2]

  • Activation:

    • Add Oxalyl Chloride (1.5 eq) and dry DCM.[2] Cool to -78 °C (Dry ice/Acetone).

    • Add dry DMSO (3.0 eq) in DCM dropwise.[2] Control exotherm: Temp must not exceed -65 °C. Stir for 15 min.

  • Substrate Addition:

    • Add (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 eq) dissolved in DCM dropwise over 20 min.

    • Stir at -78 °C for 45 min. The solution will turn cloudy (alkoxysulfonium salt formation).

  • Elimination:

    • Add dry

      
       (5.0 eq) dropwise.[2]
      
    • Allow the reaction to warm to 0 °C over 1 hour. The solution typically turns bright yellow/orange.

  • Workup: Quench with water. Extract immediately with DCM.[2] Note: The aldehyde is electrophilic; store under Argon at -20 °C.[1][2]

Protocol C: Chemoselective Nitro Reduction

Objective: Reduction of the 5-nitro group to the 5-amino derivative without dehalogenating the 6-chloro position.[1][2] Reagents: Iron powder (Fe), Ammonium Chloride (


), Ethanol/Water (3:1).[1][2]

Why Inert? While Fe/acid reductions are robust, the resulting amino-pyridine is oxidation-sensitive (forming diazo-tars in air).[1][2] Running this under Argon ensures a clean profile.[2]

Workflow:

  • Degassing: Sparge the EtOH/Water mixture with Argon for 20 mins before adding reagents.

  • Reflux: Heat the mixture (Substrate + Fe +

    
    ) to 70 °C under a balloon of Argon.
    
  • Filtration: Filter hot through Celite under an inert blanket (or quickly in air if unavoidable) to remove iron oxides.[2]

Reaction Pathway Visualization

ReactionPath Start (6-Chloro-5-nitropyridin-3-yl)methanol (Core Scaffold) SnAr_Path Path A: SnAr (Nucleophilic Attack at C-6) Start->SnAr_Path  NaH, R-OH/R-NH2    (Inert/Dry THF)   Ox_Path Path B: Oxidation (Alcohol to Aldehyde) Start->Ox_Path  Swern or MnO2    (Anhydrous)   Prod_Ether 6-Alkoxy/Amino Derivative SnAr_Path->Prod_Ether Prod_Aldehyde 6-Chloro-5-nitro-nicotinaldehyde Ox_Path->Prod_Aldehyde Cyclization Path C: Reduction & Cyclization (To Imidazopyridine) Prod_Ether->Cyclization  Fe/NH4Cl or H2/Pd    (Reductive Cyclization)  

Figure 2: Divergent synthetic pathways available from the core scaffold.[1][2] Path A and B require strict inert atmosphere control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Hydrolysis (C-6 OH) Wet solvent or atmospheric moisture.[1][2]Re-distill THF over Na/Benzophenone.[2] Ensure septum integrity.
Incomplete

Base strength insufficient.[2]Switch from

to NaH or LiHMDS.[2] Increase temp to 50 °C.
Aldehyde Decomposition Acidic workup or air oxidation.[2]Buffer aqueous layer with

.[2] Store product under Ar.
Low Yield in Swern Temp > -60 °C during DMSO addition.Use internal thermometer.[2] Add reagents slower.

References

  • BenchChem. (6-Chloro-5-nitropyridin-3-yl)methanol Product Application Data. Retrieved from [1][2]

  • Organic Syntheses. Oxidation of Alcohols to Aldehydes: Swern Oxidation Protocol. Org.[2][3][4][5][6][7][8] Synth. 2020 , 97, 294-313.[1][2] Link[1][2]

  • MDPI. Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine via Regioselective SnAr. Molbank 2021 , M1184.[2] Link

  • Royal Society of Chemistry. Synthetic routes to 6-chloro-5-nitropyridine derivatives.[1][2] Med. Chem. Commun. Supp Info. Link

  • PrepChem. Synthesis of 6-chloro-3-pyridinemethanol and subsequent functionalization.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (6-Chloro-5-nitropyridin-3-yl)methanol CAS: 1935998-46-1 Primary Precursor: Methyl 6-chloro-5-nitronicotinate (CAS: 59237-53-5)[1]

Executive Summary: The Chemoselectivity Challenge

Synthesizing (6-Chloro-5-nitropyridin-3-yl)methanol requires navigating a "chemoselectivity minefield." You are attempting to reduce a methyl ester to a primary alcohol while preserving two highly sensitive moieties:

  • A Nitro Group (

    
    ):  Susceptible to reduction to an amine (
    
    
    
    ) by strong hydrides (e.g.,
    
    
    ).[1]
  • A 6-Chloro Substituent: Highly activated by the ortho-nitro group, making it prone to Nucleophilic Aromatic Substitution (

    
    ) by solvents or hydride sources.[1]
    

The Solution: This guide advocates for the


  protocol.[2] Unlike standard 

(too slow) or

(too aggressive), the addition of Calcium Chloride activates the borohydride via Lewis Acid coordination, allowing for rapid ester reduction at mild temperatures (

to RT) without disturbing the nitro group.[1]

Visualizing the Reaction Landscape

The following diagram maps the desired pathway against common failure modes (side reactions).

ReactionPathway Start Methyl 6-chloro-5-nitronicotinate (Precursor) Target (6-Chloro-5-nitropyridin-3-yl)methanol (TARGET) Start->Target NaBH4 + CaCl2 (Chemoselective) Side_Amine Side Product A: 5-Amino-6-chloropyridine... Start->Side_Amine LiAlH4 or High Temp Side_Ether Side Product B: 6-Alkoxy-5-nitropyridine... Start->Side_Ether ROH Solvent + Heat (SnAr Attack) Side_Acid Side Product C: Carboxylic Acid (Hydrolysis) Start->Side_Acid Water/Base (Incomplete Red.)

Figure 1: Reaction landscape showing the chemoselective window required to reach the target alcohol while avoiding over-reduction (Red) or nucleophilic substitution (Yellow).[1]

Validated Protocol: Reduction

This protocol is designed to minimize


 side reactions and prevent nitro reduction.
Reagents & Stoichiometry
ReagentEquiv.[2][3]Role
Methyl 6-chloro-5-nitronicotinate 1.0Substrate

3.0Reducing Agent

(Anhydrous)
1.5Lewis Acid Activator
Ethanol / THF (2:1) SolventProtic/Aprotic mix balances solubility vs. reactivity
Step-by-Step Methodology
  • Preparation: Dissolve the methyl ester (1.0 eq) in a mixture of anhydrous THF and Ethanol (ratio 1:2). Cool the solution to

    
     in an ice bath.
    
  • Activation: Add anhydrous

    
     (1.5 eq) in one portion. Stir for 15 minutes. Note: The solution may become slightly cloudy.
    
  • Reduction: Add

    
     (3.0 eq) portion-wise over 20 minutes. Do not dump it all at once ; this controls hydrogen evolution and exotherm.
    
  • Monitoring: Allow the reaction to warm to Room Temperature (RT). Monitor via TLC or LC-MS.[1]

    • Target Time: 1–3 hours.

    • Checkpoint: If starting material remains after 3 hours, add 0.5 eq additional

      
      , but do not heat .
      
  • Quenching (Critical): Cool back to

    
    . Quench slowly with saturated aqueous 
    
    
    
    .
    • Why? Acidic quench destroys residual borohydride.

  • Work-up: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .

Troubleshooting & FAQs

Q1: The reaction mixture turned deep red/orange. Did I fail?

Diagnosis: Likely Meisenheimer Complex formation. Explanation: The 6-chloro-5-nitropyridine core is electron-deficient.[1][4] In nucleophilic solvents (like alcohols) with bases (borohydride acts as a base), the solvent can attack the ring carbon carrying the chlorine. Fix:

  • Ensure the temperature stays at

    
     during addition.
    
  • If the red color persists and yield is low, switch the solvent system to THF:Methanol (4:1) . Methanol is less sterically hindered but reducing the alcohol ratio decreases the concentration of alkoxide nucleophiles.

Q2: I isolated the amine (aniline derivative) instead of the nitro-alcohol.

Diagnosis: Over-reduction. Cause: This usually happens if the reaction is allowed to heat up (reflux) or if a stronger catalyst (like transition metals from impure reagents) is present. Fix:

  • Strictly maintain temperature

    
    .
    
  • Ensure your

    
     is high purity; trace transition metals (Ni, Co) can catalyze nitro reduction with 
    
    
    
    .[1]
Q3: My yield is low (<40%), but TLC showed conversion. Where is the product?

Diagnosis: Water solubility / Extraction pH. Explanation: Pyridines are basic. If your quench was too acidic, the pyridine nitrogen is protonated (


), making the molecule water-soluble.[1] It will not extract into Ethyl Acetate.
Fix: 
  • After quenching with

    
    , adjust the pH of the aqueous layer to pH 7–8  using saturated 
    
    
    
    before extraction.
  • Salting Out: Saturate the aqueous layer with

    
     to push the organic product out (Salting-out effect).[1]
    

Troubleshooting Logic Tree

Use this decision tree to diagnose specific experimental failures.

Troubleshooting Start Issue Encountered Q1 Is the product water soluble? Start->Q1 Low Recovery Q2 Is the Nitro group gone (LCMS)? Start->Q2 Wrong Mass (M-30) Q3 Is the Chloride gone (LCMS)? Start->Q3 Wrong Mass (M-Cl+OMe) Sol1 Adjust pH to 7-8 Saturate with NaCl Q1->Sol1 Yes Sol2 Too hot / Contaminated Reagents Keep T < 25°C Q2->Sol2 Yes (Amine formed) Sol3 SnAr Side Reaction Change Solvent to THF-heavy Q3->Sol3 Yes (Ether formed)

Figure 2: Diagnostic logic for correcting yield loss and impurity profiles.

References

  • BenchChem. (n.d.). (6-Chloro-5-nitropyridin-3-yl)methanol Product Page. Retrieved from [1]

    • Context: Confirms the utility of the molecule as a scaffold for fused heterocyclic systems and general stability d
  • RSC Advances. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.[5] Retrieved from

    • Context: Provides analogous protocols for reducing nitro-pyridine esters using mild hydride sources.
  • ResearchGate (Community Discussion). (2017). Why some esters can be reduced by sodium borohydride? Retrieved from

    • Context: Expert consensus and mechanistic explanation of the activation mechanism for chemoselective ester reduction.
  • PubChem. (2025).[6][7] Methyl 6-chloro-5-nitronicotinate (Compound Summary). National Library of Medicine. Retrieved from [1]

    • Context: Physical property data and precursor identification.[3][5][8][9]

Sources

Side products in the synthesis of (6-Chloro-5-nitropyridin-3-yl)methanol and their removal

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Synthesis & Impurity Control for (6-Chloro-5-nitropyridin-3-yl)methanol

Executive Summary

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 800401-63-2) is a critical "trifunctional" scaffold in medicinal chemistry, particularly for kinase inhibitors. Its value lies in the orthogonal reactivity of its three handles: the alcohol (for etherification/esterification), the nitro group (reducible to amine for cyclization), and the 6-chloro substituent (activated for


).

This guide addresses the specific challenges in synthesizing this intermediate via the reduction of Methyl 6-chloro-5-nitronicotinate . While theoretically simple, this reduction is prone to chemoselectivity issues—specifically the over-reduction of the nitro group, hydrodechlorination, and nucleophilic aromatic substitution (


) by the solvent.

Module 1: Synthesis Pathway & Impurity Landscape

The most robust route involves the chemoselective reduction of the methyl ester. Below is the reaction logic and potential failure modes.

G Start Methyl 6-chloro- 5-nitronicotinate Imp_Aldehyde Impurity A: Aldehyde Intermediate Start->Imp_Aldehyde Incomplete Reduction Imp_Methoxy Impurity D: Methoxy-ether (SnAr Side Reaction) Start->Imp_Methoxy MeOH solvent High Temp (>40°C) Product (6-Chloro-5-nitropyridin- 3-yl)methanol (Target) Imp_Amine Impurity B: Amino-pyridine (Over-reduction) Product->Imp_Amine Harsh Reductant (e.g., LiAlH4, H2/Pd) Imp_DeCl Impurity C: Des-chloro analog (Hydrodechlorination) Product->Imp_DeCl Pd/C or Excess Hydride Imp_Aldehyde->Product NaBH4/CaCl2 (0°C to RT)

Figure 1: Reaction pathway showing the target reduction and competitive side reactions.

Module 2: Technical Support & Troubleshooting (Q&A)

Q1: I am using NaBH₄ in Methanol, but I see a new spot on TLC that is NOT the alcohol. NMR shows a methoxy peak (~4.0 ppm). What happened?

Diagnosis: You have formed (6-methoxy-5-nitropyridin-3-yl)methanol via Nucleophilic Aromatic Substitution (


).
Mechanism:  The 6-chloro position is highly activated by the ortho-nitro group and the pyridine nitrogen. In methanol, especially if heated or if the reaction is allowed to exotherm, methoxide (

) generated in situ competes with the hydride. Corrective Action:
  • Switch Solvent System: Use THF/MeOH (10:1) instead of pure methanol. The lower concentration of MeOH reduces the rate of

    
    .
    
  • Temperature Control: Maintain the reaction strictly at 0°C during the addition of NaBH₄. Do not reflux.

  • Alternative: Use NaBH₄/CaCl₂ in Ethanol/THF.[1] Calcium ions chelate the ester, accelerating reduction while the bulkier ethanol is less nucleophilic than methanol [1].

Q2: My yield is low, and I see a less polar spot that stains with DNP (2,4-Dinitrophenylhydrazine).

Diagnosis: Incomplete reduction leading to 6-chloro-5-nitropyridine-3-carbaldehyde . Cause: Insufficient reducing agent or premature quenching. The aldehyde is the intermediate between the ester and the alcohol. Corrective Action:

  • Stoichiometry: Ensure you are using at least 3.0 equivalents of NaBH₄.

  • Activation: Add CaCl₂ (1.5 eq) . Borohydride alone is slow to reduce esters. The formation of

    
     species significantly enhances the hydride donor capability specifically for carbonyls, pushing the reaction to completion [2].
    
Q3: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the ester?

Diagnosis: CRITICAL RISK. Explanation: No. Palladium on Carbon (Pd/C) with Hydrogen will cause catastrophic failure via two mechanisms:

  • Nitro Reduction: It will rapidly reduce the nitro group to an amine (

    
    ).
    
  • Hydrodechlorination: It will cleave the C-Cl bond, removing the chlorine atom. Result: You will obtain (5-aminopyridin-3-yl)methanol, losing the two functional handles (Cl and NO₂) required for downstream chemistry. Stick to hydride reagents (NaBH₄ or DIBAL-H) [3].

Q4: I suspect over-reduction to the amine. How do I confirm and remove it?

Identification: The amine impurity ((5-amino-6-chloropyridin-3-yl)methanol) is significantly more polar than the nitro-alcohol. On TLC (50% EtOAc/Hexane), it will stay near the baseline or streak. It may also fluoresce blue under UV (long wave). Removal Strategy:

  • Acid Wash: The amine is basic. Dissolve the crude mixture in EtOAc and wash with 0.5 M HCl . The amine will protonate and move to the aqueous layer. The nitro-alcohol (neutral/weakly acidic) will remain in the organic layer.

  • Note: Do not use strong acid or heat, as the 6-Cl group can hydrolyze to a pyridone.

Module 3: Recommended Protocol (High-Fidelity)

Objective: Chemoselective reduction of Methyl 6-chloro-5-nitronicotinate to (6-Chloro-5-nitropyridin-3-yl)methanol.

Reagents:

  • Methyl 6-chloro-5-nitronicotinate (1.0 eq)[2][3][4]

  • Sodium Borohydride (NaBH₄) (3.0 eq)

  • Calcium Chloride (CaCl₂), anhydrous (1.5 eq)

  • Solvent: THF:Ethanol (2:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve the methyl ester (1.0 eq) in anhydrous THF/Ethanol (2:1). Cool the solution to 0°C in an ice bath.

  • Activation: Add anhydrous CaCl₂ (1.5 eq) in one portion. Stir for 15 minutes. The mixture may become cloudy.

  • Reduction: Add NaBH₄ (3.0 eq) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

    • Why? Slow addition prevents a temperature spike that could trigger

      
       side reactions.
      
  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 1:1). Look for the disappearance of the ester (high

    
    ) and appearance of the alcohol (mid 
    
    
    
    ).
  • Quenching (Critical): Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl .

    • Tip: Do not use strong acid to quench; it may hydrolyze the chloride.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[5]

  • Purification: If minor impurities exist, recrystallize from EtOAc/Hexane . Column chromatography is rarely needed if the CaCl₂ protocol is followed strictly.

Module 4: Quantitative Impurity Profile

Impurity TypeStructure DescriptionOrigin

(vs Target)*
Prevention
Target Nitro-Alcohol Product 0.40 -
Aldehyde CHO group replaces CH₂OHIncomplete Rxn~0.65 (Higher)Use CaCl₂ additive; Increase reaction time.
Methoxy -OMe replaces -Cl

(Solvent)
~0.45 (Similar)Avoid pure MeOH; Keep T < 20°C.
Amine -NH₂ replaces -NO₂Over-reduction< 0.10 (Baseline)Avoid Pd/C; Avoid refluxing with excess hydride.
Des-Chloro -H replaces -ClHydrodechlorination~0.35 (Lower)Avoid transition metal contaminants (Ni, Pd).

*TLC System: Hexane:Ethyl Acetate (1:1)

References

  • BenchChem. (6-Chloro-5-nitropyridin-3-yl)methanol Synthesis and Reactivity. Retrieved from (General reactivity and esterification context).

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 2011, 3(4): 264-266. Retrieved from (Validates NaBH4 reduction of pyridine esters).

  • MDPI. Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank 2021. Retrieved from (Demonstrates stability of the chloronitropyridine core under specific conditions).

  • ResearchGate. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. J. Org.[6] Chem. 2018.[6] Retrieved from (Mechanistic insight into chemoselective ester reduction).

Sources

Preventing decomposition of (6-Chloro-5-nitropyridin-3-yl)methanol during storage.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Storage Guide for (6-Chloro-5-nitropyridin-3-yl)methanol

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of highly functionalized pyridine building blocks. (6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a classic "Dr. Jekyll and Mr. Hyde" molecule. On one hand, it is a versatile scaffold for cross-coupling and nucleophilic substitutions; on the other, its structural features contain the seeds of its own destruction.

This guide provides a mechanistic understanding of its degradation pathways, quantitative storage parameters, and self-validating protocols to ensure your batch remains pristine.

Section 1: Mechanistic Troubleshooting (FAQs)

Q: Why does my batch of (6-Chloro-5-nitropyridin-3-yl)methanol become insoluble and release an acidic odor over time? A: You are witnessing auto-catalytic intermolecular polymerization. This molecule is a bifunctional hazard. The pyridine ring is severely electron-deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effects of both the 5-nitro and 6-chloro substituents. This makes the C6 position an exceptional electrophile, with a LUMO heavily localized on the nitro group and the aromatic ring, significantly lowering the activation energy for [1]. Concurrently, the 3-hydroxymethyl group acts as a competent nucleophile. If stored at room temperature, the hydroxyl oxygen of one molecule attacks the C6 position of another, displacing the chloride ion to form an ether linkage. This releases HCl gas (the acidic odor), which protonates the pyridine nitrogen, further lowering the LUMO energy and autocatalytically accelerating the polymerization of the remaining batch.

Q: I detected a new spot on my TLC with a higher Rf value. LC-MS shows an [M-18] mass shift. What happened? A: Your compound has undergone auto-oxidation. The primary alcohol (-CH2OH) at the 3-position is prone to oxidation, converting into[2]. This typically occurs when the compound is exposed to atmospheric oxygen and ambient light. Nitroaromatics act as photosensitizers, generating reactive oxygen species that facilitate the oxidation of the benzylic-like alcohol. Always store the compound in amber vials under an inert atmosphere.

Q: Can I store this compound in a standard freezer (-20 °C) without a desiccator? A: Absolutely not. While -20 °C slows down the intermolecular SNAr reaction, standard freezers are high-humidity environments. Every time you open the freezer, moisture condenses on the cold vial. Water is a strong enough nucleophile to attack the activated 6-chloro position, leading to hydrolysis and the formation of 5-nitro-6-hydroxypyridine-3-methanol (which tautomerizes to a stable pyridone). You must use a secondary container with a desiccant[3].

Section 2: Quantitative Data & Storage Parameters

Table 1: Quantitative Degradation Triggers & Kinetic Mitigations

Degradation PathwayPrimary TriggerActivation Energy BarrierMitigation StrategyQC Diagnostic Marker
Intermolecular SNAr (Oligomerization) Thermal Energy (> 15 °C)Moderate (lowered by auto-catalytic HCl)Store at ≤ 8 °C; Single-use aliquotsInsoluble particulates; Loss of -CH2OH signal (~4.6 ppm) in

H-NMR.
Hydrolysis of C-Cl Bond Atmospheric Moisture (H

O)
Low (highly activated C6 position)Argon atmosphere; 4Å Molecular SievespH drop (HCl release); [M-35 + 17] mass shift on LC-MS.
Auto-oxidation to Aldehyde Oxygen + UV/Vis LightModerateAmber glass; Inert gas purgingAppearance of aldehyde proton (~10.1 ppm) in

H-NMR.

Table 2: Storage Condition Matrix

Storage ParameterRecommended ConditionCausality / Impact of Deviation
Temperature 2–8 °C (Short-term) / -20 °C (Long-term)Deviation provides the thermal energy required to overcome the activation barrier for intermolecular polymerization.
Atmosphere High-Purity Argon or NitrogenOxygen exposure leads to carbaldehyde formation; moisture ingress causes rapid hydrolysis of the C-Cl bond[3].
Container Amber Glass with PTFE-lined SeptaClear glass allows UV/Vis-mediated photodegradation of the highly sensitive nitroaromatic system.

Section 3: Self-Validating Protocol for Inert Aliquoting and Storage

To prevent degradation, do not repeatedly open the bulk container. Use the following self-validating Standard Operating Procedure (SOP) upon receiving the compound.

Step 1: Pre-Handling Validation (The Self-Validating Check)

  • Action: Before committing to bulk storage, perform a visual inspection. The solid should be a pale yellow powder. Dissolve a 1 mg aliquot in anhydrous DMSO-

    
     and run a rapid 
    
    
    
    H-NMR.
  • Causality: You are establishing a baseline to ensure the vendor batch is intact. Look for the sharp hydroxymethyl methylene protons (~4.6 ppm). If the powder is dark brown, insoluble, or shows an aldehyde peak (~10.1 ppm), degradation has already occurred[2].

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the bulk vial into a glovebox purged with high-purity Argon (O

    
     < 1 ppm, H
    
    
    
    O < 1 ppm).
  • Causality: The LUMO of the nitroaromatic ring is highly susceptible to nucleophilic attack by atmospheric moisture[1]. Argon is heavier than air and provides a superior protective blanket compared to Nitrogen, preventing hydrolysis during handling.

Step 3: Aliquoting and Desiccation

  • Action: Weigh out single-use aliquots (e.g., 50 mg) into amber glass vials. Cap tightly with PTFE-lined septa. Place these vials into a secondary vacuum-sealed bag containing activated 4Å molecular sieves and a small vial of anhydrous cobalt(II) chloride indicator.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. The cobalt(II) chloride acts as a self-validating moisture sensor : if the blue indicator turns pink, the moisture barrier has been breached, signaling that the batch must be re-validated via NMR before use.

Step 4: Temperature-Controlled Storage

  • Action: Store the sealed bags at 2–8 °C for active use or -20 °C for long-term archiving[3].

  • Causality: Lowering the thermal energy of the system exponentially decreases the rate constant of the intermolecular SNAr reaction, effectively freezing the molecules before they can polymerize.

Section 4: Mandatory Visualizations

DegradationPathways A Intact Molecule (6-Chloro-5-nitropyridin-3-yl)methanol B Moisture (H2O) A->B E Self-Reaction (Intermolecular) A->E H Oxygen / Light A->H C Hydrolysis (SNAr) Displacement of Cl- B->C D 5-Nitro-6-hydroxypyridine-3-methanol (+ HCl) C->D F Oligomerization (SNAr) Ether Linkage Formation E->F G Insoluble Polymeric Species (+ HCl) F->G I Auto-oxidation H->I J 6-Chloro-5-nitropyridine-3-carbaldehyde I->J

Reaction pathways illustrating the degradation of (6-Chloro-5-nitropyridin-3-yl)methanol.

StorageWorkflow Step1 1. Receive Compound Validate via 1H-NMR (Look for 4.6 ppm peak) Step2 2. Glovebox Handling Open under Argon/N2 atmosphere Step1->Step2 Step3 3. Aliquoting Divide into single-use amber vials Step2->Step3 Step4 4. Desiccation Add 4Å molecular sieves & CoCl2 indicator Step3->Step4 Step5 5. Sealing Cap with PTFE-lined septa & vacuum seal Step4->Step5 Step6 6. Cold Storage Store at 2-8 °C or -20 °C in the dark Step5->Step6

Workflow for the self-validating inert aliquoting and storage of sensitive pyridines.

References

Sources

Optimizing reaction conditions for the nitration of 6-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for drug development professionals and synthetic chemists facing chemoselectivity challenges during the nitration of deactivated pyridine scaffolds.

Core Principles & Mechanistic Causality

Electrophilic aromatic substitution (EAS) on a pyridine ring is inherently challenging. The electronegative nitrogen atom withdraws electron density, severely deactivating the ring towards electrophiles. The presence of a chlorine atom at the 6-position further exacerbates this deactivation via inductive effects. Consequently, introducing a nitro group at the 5-position requires highly reactive electrophiles (nitronium ions, NO₂⁺) and strongly acidic conditions[1].

However, (6-chloropyridin-3-yl)methanol contains a primary hydroxymethyl group. This creates a severe chemoselectivity conflict: the harsh conditions required to nitrate the deactivated ring are more than sufficient to oxidize the primary alcohol or convert it into a kinetic nitrate ester[2]. Successful synthesis relies on manipulating the thermodynamics of the reaction to favor C-nitration while suppressing O-nitration and oxidation.

Mechanistic Pathway Analysis

NitrationOptimization cluster_direct Direct Nitration Pathways cluster_protected Protected Pathway (Optimized) SM (6-chloropyridin-3-yl)methanol (Deactivated Ring + Reactive Alcohol) MixAcid HNO₃ / H₂SO₄ SM->MixAcid Direct Addition Protection 1. Acetylation (Ac₂O / Py) 2. Nitration (KNO₃ / H₂SO₄) 3. Hydrolysis (NaOH / MeOH) SM->Protection Protection Strategy Target Target: Ring Nitration (6-chloro-5-nitropyridin-3-yl)methanol (Requires 0-5 °C) MixAcid->Target Strict Temp Control ONitrate Byproduct: O-Nitration Nitrate Ester (Kinetic Product) MixAcid->ONitrate Excess Acid Oxidation Byproduct: Oxidation 6-chloro-5-nitronicotinic acid (High Temp >10 °C) MixAcid->Oxidation Exothermic runaway ProtectedTarget Target: Ring Nitration High Yield & Purity Protection->ProtectedTarget Bypasses Oxidation

Mechanistic pathways for the nitration of (6-chloropyridin-3-yl)methanol.

Troubleshooting & FAQs

Q1: My reaction yields a mixture of products, and NMR indicates the loss of the alcohol proton but no ring nitration. What happened? A1: You are observing O-nitration, resulting in the formation of a nitrate ester. The hydroxyl oxygen is far more nucleophilic than the deactivated pyridine carbons. Causality & Solution: O-nitration is a fast, kinetically driven process, whereas C-nitration is slower but thermodynamically stable. To drive C-nitration, you must maintain the temperature strictly between 0–5 °C and allow sufficient reaction time (often >4 hours) for the thermodynamic C-nitration product to accumulate. If this fails, you must protect the alcohol prior to nitration[3].

Q2: I am seeing significant amounts of 6-chloro-5-nitronicotinic acid in my LC-MS. How can I prevent over-oxidation? A2: Nitric acid acts as a potent oxidant at elevated temperatures. If the internal temperature of your reactor exceeds 10 °C, the primary alcohol will rapidly oxidize to a carboxylic acid[2]. Causality & Solution: The oxidation rate increases exponentially with temperature. Control the exotherm during the addition of the mixed acid by adding the substrate dropwise to a pre-cooled nitrating mixture. Do not add the acid to the substrate.

Q3: The yield of the 5-nitro isomer is low, and starting material is recovered. Can I heat the reaction to force completion? A3: Heating is strongly discouraged when the free alcohol is present due to the severe oxidation risk. Causality & Solution: Instead of raising the temperature, alter the nitrating agent. Using a nitrate salt (e.g., KNO₃) in concentrated sulfuric acid generates a high local concentration of nitronium ions without increasing the bulk oxidative potential as drastically as fuming nitric acid[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution.

Strategy / ReagentsTemperatureTarget Yield (%)Major Byproduct (%)Scalability & Process Notes
Fuming HNO₃ / H₂SO₄20 °C< 15%Oxidation (65%)Poor. High risk of exothermic runaway and gas evolution.
Fuming HNO₃ / H₂SO₄0–5 °C45%O-Nitration (30%)Moderate. Requires strict cryogenic cooling; difficult on scale.
KNO₃ / H₂SO₄0–5 °C68%Oxidation (< 5%)Good. Slower reaction rate ensures higher purity profile.
Ac₂O Protection

Nitration

Deprotection
15 °C (Nitration)82% (Over 3 steps)None significantExcellent. The industry standard for >100g scale-up.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as closed-loop systems with built-in In-Process Controls (IPCs) to validate the success of each step before proceeding.

Protocol A: Direct Regioselective Nitration (KNO₃ / H₂SO₄ System)

Recommended for small-scale synthesis (< 10g) where step-count reduction is prioritized.

  • Reactor Preparation: Charge a dry, jacketed reactor with concentrated H₂SO₄ (5.0 volumes relative to substrate weight) and cool the system to 0 °C.

  • Substrate Addition: Add (6-chloropyridin-3-yl)methanol (1.0 eq) portion-wise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Self-Validation Checkpoint (IPC 1): The solution should remain clear to pale yellow. If the solution turns dark brown or evolves NO₂ gas (red fumes), localized heating has occurred, indicating irreversible oxidation. Discard and restart with better agitation.

  • Nitration: Add finely powdered KNO₃ (1.1 eq) in small portions over 1 hour. Maintain the temperature at 0–5 °C.

  • Maturation: Stir the reaction mixture for 4 hours at 5 °C.

    • Self-Validation Checkpoint (IPC 2): Quench a 50 µL aliquot in 1 mL of ice water, extract with EtOAc, and analyze via LC-MS. The target mass is [M+H]⁺ 189.0. The complete absence of the starting material mass (m/z 144.0) validates reaction completion.

  • Quench & Isolation: Slowly pour the reaction mixture over crushed ice (20 volumes) under vigorous stirring to precipitate the product. Filter, wash the filter cake with cold water until the filtrate is pH neutral, and dry under vacuum.

Protocol B: Protection-Nitration-Deprotection (The "Fail-Safe" Route)

Recommended for scale-up (> 10g). Acetylation completely eliminates the risk of O-nitration and raises the oxidation potential threshold[3].

  • Protection (Acetylation): Dissolve (6-chloropyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (10 volumes). Add pyridine (1.5 eq) and acetic anhydride (1.2 eq). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint (IPC 1): TLC (Hexanes:EtOAc 3:1) must show complete consumption of the polar starting material and the appearance of a single, less polar spot (the acetate). Wash with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

  • Nitration: Dissolve the crude acetate in concentrated H₂SO₄ (4 volumes) at 0 °C. Add fuming HNO₃ (1.2 eq) dropwise. Warm the mixture to 15 °C and stir for 4 hours.

    • Self-Validation Checkpoint (IPC 2): LC-MS must confirm complete conversion to the nitrated acetate ([M+H]⁺ 231.0). Quench over ice and isolate the intermediate via filtration.

  • Deprotection (Hydrolysis): Suspend the nitrated intermediate in Methanol (5 volumes). Add 1M NaOH (1.5 eq) and stir for 1 hour at room temperature.

    • Self-Validation Checkpoint (IPC 3): LC-MS shows the disappearance of the acetate mass and the appearance of the free alcohol ([M+H]⁺ 189.0).

  • Final Isolation: Neutralize the mixture to pH 7 using 1M HCl. Extract with EtOAc, wash with brine, dry, and concentrate to yield highly pure (6-chloro-5-nitropyridin-3-yl)methanol.

References

Sources

Technical Support Center: A Troubleshooting Guide for the Reduction of the Nitro Group in Nitropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered during the chemical reduction of the nitro group in nitropyridine scaffolds. The conversion of nitropyridines to aminopyridines is a cornerstone transformation in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, the electron-deficient nature of the pyridine ring and the potential for competing side reactions present unique challenges not always encountered with simple nitroarenes.[3][4]

This document provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and visual workflows to navigate common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction is sluggish, incomplete, or fails to start. What are the most common causes?

A1: An incomplete or stalled reaction is a frequent issue that can typically be traced back to one of four key areas: reagent/catalyst activity, reaction conditions, substrate solubility, or starting material purity.[5][6]

Troubleshooting Workflow for Incomplete Reactions:

Here is a systematic approach to diagnose the problem:

start Problem: Incomplete Reaction reagent 1. Check Reagent & Catalyst Activity start->reagent conditions 2. Verify Reaction Conditions start->conditions solubility 3. Assess Substrate Solubility start->solubility purity 4. Confirm Starting Material Purity start->purity sub_reagent1 Catalytic Hydrogenation: - Is the catalyst fresh? - Is loading sufficient (5-10 mol%)? - Has it been exposed to air (pyrophoric)? - Is H2 pressure adequate? reagent->sub_reagent1 If using H2/Pd/C, Pt/C... sub_reagent2 Metal/Acid Reduction (Fe, Sn, Zn): - Is the metal surface activated (fine powder)? - Is the acid concentration correct? - Are reagents high-purity? reagent->sub_reagent2 If using Fe, SnCl2... sub_conditions - Temperature: Is it too low? (Some reductions require gentle heating). - Time: Has it run long enough? (Monitor by TLC/LC-MS). - Stirring: Is mixing vigorous enough? conditions->sub_conditions sub_solubility - Is the nitropyridine fully dissolved? - Consider a co-solvent system (e.g., EtOH/water, THF). - Protic solvents can aid hydrogenation. solubility->sub_solubility

Caption: Troubleshooting flowchart for incomplete nitropyridine reductions.

  • Catalyst Activity (for Catalytic Hydrogenation): Catalysts like Palladium on Carbon (Pd/C) can lose activity over time or if stored improperly.[6] Additionally, the catalyst may be "poisoned" by sulfur-containing impurities in your starting material or solvents, or even by the product aminopyridine itself, which can coordinate to the metal surface and inhibit activity.[7]

    • Solution: Use a fresh batch of catalyst. If poisoning is suspected, consider purifying the starting materials. Performing the reaction in an acidic solvent like acetic acid can protonate the product amine, preventing it from binding to and poisoning the catalyst.[7]

  • Reagent Stoichiometry: For metal-based reductions (e.g., Fe, SnCl₂, Zn), a stoichiometric excess of the metal is often required to drive the reaction to completion.[5]

    • Solution: Ensure you are using the correct molar equivalents of the reducing agent, typically 3-5 equivalents for reagents like SnCl₂·2H₂O.[5]

Q2: I am trying to reduce a nitropyridine that also contains a halogen (Cl, Br). How can I avoid dehalogenation?

A2: This is a classic chemoselectivity challenge. Standard catalytic hydrogenation with Pd/C is highly efficient and notorious for causing hydrodehalogenation, especially with bromides and iodides.[8][9]

Recommended Strategies:

  • Avoid Standard Pd/C Hydrogenation: This should be your last resort. If you must use it, carefully monitor the reaction and stop it as soon as the starting material is consumed.

  • Switch to a Metal/Acid System: Reagents like iron powder with acetic acid or ammonium chloride are excellent choices.[4] Tin(II) chloride (SnCl₂) in ethanol is also a very mild and effective method that typically preserves halogens.[5][9]

  • Use a Modified Catalyst: If catalytic hydrogenation is necessary, a commercially available sulfided platinum on carbon catalyst (Pt/C, sulfided) has been shown to be highly selective for reducing nitro groups in the presence of activated heteroaryl halides.[8]

cluster_0 Recommended Methods cluster_1 Method to Avoid start Substrate: Halogenated Nitropyridine fe_acid Fe / HCl or Fe / NH4Cl start->fe_acid High Selectivity sncl2 SnCl2·2H2O / EtOH start->sncl2 High Selectivity ptc_s H2 / Sulfided Pt/C start->ptc_s Good Selectivity pdc H2 / Pd/C start->pdc High Risk of Dehalogenation product Halogenated Aminopyridine fe_acid->product sncl2->product ptc_s->product pdc->product dehalogenated_product Dehalogenated Byproduct pdc->dehalogenated_product

Caption: Decision workflow for the selective reduction of halogenated nitropyridines.

Q3: My reaction produces a mixture of products, including orange/yellow azo or azoxy compounds. How can I improve selectivity for the amine?

A3: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If conditions are not optimal, these intermediates can undergo condensation reactions to form dimeric impurities like azoxy and azo compounds.[6][8]

nitro Ar-NO2 (Nitropyridine) nitroso Ar-NO (Nitroso) nitro->nitroso +2e-, +2H+ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e-, +2H+ azoxy Ar-N=N(O)-Ar (Azoxy Compound) nitroso->azoxy Condensation amine Ar-NH2 (Aminopyridine) hydroxylamine->amine +2e-, +2H+ hydroxylamine->azoxy Condensation azo Ar-N=N-Ar (Azo Compound) azoxy->azo Reduction

Caption: The reduction pathway of a nitro group and common side products.

To favor complete reduction to the amine:

  • Ensure Sufficient Reducing Agent: Use an adequate excess of your reductant to ensure the reaction can proceed through all intermediates to the final amine.[6]

  • Control Temperature: Highly exothermic reactions can cause localized overheating, which promotes the formation of these condensation byproducts. If the reaction is vigorous, consider cooling with an ice bath.[6]

  • Optimize Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction too early can leave intermediates, while excessively long reaction times at high temperatures can also lead to side products.[5]

Q4: How should I purify my final aminopyridine product?

A4: Aminopyridines are basic compounds, a property that can be exploited for purification.

  • Acid-Base Extraction: This is often the most effective first step. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to a pH of ~8-9, and the neutral amine product can be back-extracted into an organic solvent.[10]

  • Chromatography: If extraction is insufficient, column chromatography is a good option. However, the basicity of aminopyridines can cause them to streak on silica gel.

    • Tip: To improve separation, you can pre-treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia. A common practice is to add ~1% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexanes + 1% Et₃N).

  • Cation-Exchange Chromatography: For more challenging separations or large-scale purifications, cation-exchange chromatography can be highly effective for separating aminopyridines from neutral or acidic impurities.[11]

Key Reduction Protocols

CAUTION: Always perform a thorough risk assessment before beginning any chemical reaction. Handle pyrophoric catalysts (e.g., Pd/C, Raney Nickel) with extreme care, preferably under a wet or inert atmosphere.[12]

Protocol 1: General Procedure for Catalytic Hydrogenation (Pd/C)

This method is effective for nitropyridines without other easily reducible groups like halogens or alkenes.[12]

  • Setup: In a hydrogenation flask, dissolve the nitropyridine substrate (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or THF). A typical concentration is 5-10% (w/v).

  • Inerting: Flush the flask with an inert gas (Nitrogen or Argon) to remove all oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on Carbon (Pd/C) catalyst. The typical loading is 5-10 mol% relative to the substrate.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times. Pressurize the vessel to the desired pressure (often 1-4 atm or 50 psi) and begin vigorous stirring.

  • Monitoring: The reaction can be monitored by the cessation of hydrogen uptake or by periodically taking samples for analysis (TLC, LC-MS).

  • Work-up: Once complete, carefully vent the hydrogen pressure and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Crucially, do not allow the filter cake to dry, as Pd/C is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyridine, which can then be purified.

Protocol 2: General Procedure for Reduction with Tin(II) Chloride (SnCl₂)

This is a reliable and chemoselective method, particularly useful for substrates with sensitive functional groups like halogens.[5]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitropyridine (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

  • Reaction: Stir the reaction mixture. The reaction can often proceed at room temperature, but for less reactive substrates, it may be heated to reflux.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization: Carefully pour the residue over crushed ice. Slowly add a 5% aqueous solution of NaHCO₃ or NaOH with stirring until the pH of the mixture is ~8-9. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times (3x) with a suitable organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the aminopyridine.

Data Summary: Comparison of Common Reduction Methods

MethodReagents & ConditionsChemoselectivity ProfileAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (or Pt/C, Raney Ni), EtOH/MeOH, RT-50°C, 1-4 atmLow: Reduces alkenes, alkynes, some carbonyls. Prone to dehalogenation.[9][13]High efficiency, clean byproducts (H₂O), well-established.[12]Requires specialized equipment, pyrophoric catalyst, poor chemoselectivity for complex molecules.[12]
Metal/Acid (Iron) Fe powder, HCl/AcOH/NH₄Cl, EtOH/H₂O, RefluxHigh: Tolerates esters, nitriles, and halogens well.[4][14]Inexpensive reagents, robust and scalable, good functional group tolerance.[4]Requires strongly acidic conditions, workup can be cumbersome due to iron sludge.[15]
Metal Salt (Tin Chloride) SnCl₂·2H₂O, EtOH, RT-RefluxVery High: Excellent for preserving halogens and other sensitive groups.[5][9]Mild conditions, high chemoselectivity, proceeds at room temperature for many substrates.[5]Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal.

References

  • Vertex AI Search, "Reaction selectivity is a common issues in the hydrogen
  • Benchchem, "Challenges in the selective reduction of the nitro group"
  • Benchchem, "Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-methyl-3-nitropyridine"
  • ResearchGate, "Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines..."
  • Benchchem, "Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines"
  • Organic Chemistry, "Nitro Reduction - Common Conditions"
  • Benchchem, "Technical Support Center: Catalyst Poisoning in the Hydrogen
  • PubMed, "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • ResearchGate, "Nitropyridines, Their Synthesis and Reactions"
  • Benchchem, "How to remove unreacted 2-aminopyridine
  • THE NOVEL REDUCTION OF PYRIDINE DERIV
  • Journal of Synthetic Chemistry, "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4"
  • Benchchem, "Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide"
  • Semantic Scholar, "SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS"
  • PMC - NIH, "Nitropyridines in the Synthesis of Bioactive Molecules"
  • ResearchGate, "CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIV
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c
  • MDPI, "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Organic Chemistry Portal, "Amine synthesis by nitro compound reduction"
  • Master Organic Chemistry, "More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger"
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review)
  • PMC, "Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134"
  • Wikipedia, "Reduction of nitro compounds"
  • Longdom Publishing, "Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in W
  • Google Patents, "US20220042055A1 - Method of reducing arom
  • David Publishing, "Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Materials Advances (RSC Publishing)
  • PMC, "Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
  • Organic Syntheses Procedure, "3-aminopyridine"
  • ACS Publications, "meta-Nitration of Pyridines and Quinolines through Oxazino Azines"
  • PMC, "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives"
  • PMC, "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules"

Sources

Managing exothermic reactions during the synthesis of (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Exotherm Management in (6-Chloro-5-nitropyridin-3-yl)methanol Synthesis

ID: TSC-PROTO-2024-089 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Context

The Objective: Selective reduction of 6-chloro-5-nitronicotinic acid (or its methyl ester) to (6-chloro-5-nitropyridin-3-yl)methanol .

The Challenge: This transformation requires reducing a carboxylic acid in the presence of two sensitive functionalities: a nitro group (


) and an aryl chloride  (

).[1]
  • Thermal Hazard: The reduction is inherently exothermic. Furthermore, the nitro group renders the pyridine ring electron-deficient and thermally sensitive; adiabatic temperature rise can trigger catastrophic decomposition of the nitro moiety.

  • Chemoselectivity: Stronger hydrides like Lithium Aluminum Hydride (LiAlH

    
    ) are contraindicated  as they will reduce the nitro group to an amine (or azo species) and potentially dehalogenate the ring.[1]
    

The Solution: The industry-standard reagent for this transformation is Borane-Tetrahydrofuran (BH


THF)  or Borane-Dimethylsulfide (BMS) .[1][2][3] Borane is chemoselective for carboxylic acids (via a triacyloxyborane intermediate) and leaves nitro/aryl halide groups intact.[1]

Critical Safety Parameters (The "Why" & "How")

The following parameters are non-negotiable for maintaining process safety and yield integrity.

ParameterSpecificationScientific Rationale
Reagent Choice BH

THF (1.0 M)
Electrophilic reducing agent.[1][4] Reacts rapidly with electron-rich carboxylic acids but is kinetically slow with electron-deficient nitro groups.[1]
Temperature (Reaction) -5°C to +20°C BH

THF is thermally unstable above 35°C (decomposes to H

).[1] Keeping

°C prevents nitro-group activation.[1]
Temperature (Quench) < 10°C Hydrolysis of the borate ester intermediate is highly exothermic. Methanolysis is preferred over water to control H

evolution.
Venting Active Scrubber 1 mol of Acid generates 3 mol of H

during the full cycle (formation + quench). Closed systems will overpressurize.

Module 1: The Reaction Workflow & Thermal Logic

The reduction proceeds through an initial rapid acid-base reaction (exothermic, H


 release) followed by the hydride transfer.[1]
Step-by-Step Protocol
  • Inertion: Purge reactor with N

    
    . Borane is pyrophoric; O
    
    
    
    exclusion is critical.
  • Dissolution: Dissolve 6-chloro-5-nitronicotinic acid in anhydrous THF (5-10 volumes). Cool to -5°C .[1]

  • Controlled Addition (The Exotherm):

    • Add BH

      
      THF (1.5 - 2.0 eq) dropwise.[1]
      
    • Observation: Immediate H

      
       evolution.
      
    • Rule: Rate of addition must be controlled by internal temperature (

      
      ), not time.[1] Do not exceed 5°C during addition. 
      
  • Digestion: Allow to warm to RT (20°C) and stir for 12-16 hours.

Visualizing the Pathway & Hazards

ReactionLogic Start Start: 6-Chloro-5-nitronicotinic Acid BH3_Add Add BH3•THF (Temp < 5°C) Start->BH3_Add Inert Atmosphere Intermed Triacyloxyborane Intermediate BH3_Add->Intermed H2 Release (Gas!) Reduction Hydride Transfer (RT, 12h) Intermed->Reduction Slow Step Borate Borate Ester Complex Reduction->Borate Quench Methanol Quench (CRITICAL EXOTHERM) Borate->Quench Careful Addition Product Target Alcohol Quench->Product Hydrolysis

Figure 1: Reaction pathway highlighting the two major thermal/pressure events: the initial acid-base reaction and the quench.[1][4]

Module 2: The Quench (The "Danger Zone")

Most accidents occur after the reaction is complete. The mixture contains the product as a borate ester and excess unreacted borane. Adding water directly can cause a violent "steam explosion" effect due to rapid hydrolysis.

The Methanolysis Protocol
  • Cool Down: Return the reaction mixture to 0°C .

  • Methanol Addition: Add MeOH dropwise.

    • Chemistry:

      
      
      
    • Note: This breaks the B-O bond. It is exothermic and releases gas.

  • Reflux (Optional but Recommended): Once H

    
     evolution ceases, gently reflux for 1 hour to break stable amine-borane adducts (if the pyridine nitrogen complexed with borane).
    
  • Workup: Concentrate to remove volatile trimethyl borate (

    
    ) as an azeotrope with MeOH. This prevents boron contamination in the product.[5]
    

Troubleshooting Center (FAQs)

Q1: The reaction mixture turned orange/brown. Did I decompose the nitro group?

  • Diagnosis: Slight darkening is normal. However, deep brown/black accompanied by a sharp temp rise suggests nitro decomposition.[1]

  • Action: Check LCMS. If the nitro group is reducing to an amine (

    
     or 
    
    
    
    peaks), your temperature was too high, or the borane source was contaminated with metallic species (which catalyze nitro reduction).[1] Keep
    
    
    °C.

Q2: I see a large exotherm after stopping the borane addition.

  • Diagnosis: This is "Borane Accumulation." You added the reagent too fast at a temperature too low for the reaction to consume it immediately. When the mixture warmed, the accumulated reagent reacted all at once.

  • Fix: Ensure the reaction initiates (gas evolution) during the early stages of addition. Do not "dump and stir."

Q3: The product is water-soluble and I'm losing it during extraction.

  • Diagnosis: Pyridyl alcohols are polar.

  • Fix: Do not use a standard water/ether wash.

    • Quench with MeOH.[3]

    • Evaporate to dryness.

    • Partition between Ethyl Acetate and Saturated NaHCO

      
        (keeps the pyridine deprotonated/neutral).
      
    • Back-extract the aqueous layer with DCM/Isopropanol (3:1).[1]

Q4: Can I use NaBH


 instead? 
  • Answer: NaBH

    
     alone will not  reduce a carboxylic acid. You must activate it (e.g., NaBH
    
    
    
    + I
    
    
    or NaBH
    
    
    + BF
    
    
    OEt
    
    
    ).[1] While possible, these methods are often messier and generate more inorganic waste than BH
    
    
    THF.[1]

Interactive Decision Tree: Solving Stalled Reactions

Troubleshooting Issue Problem: Reaction Incomplete by TLC/LCMS CheckTemp Was Temp > 0°C? Issue->CheckTemp CheckReagent Check Borane Quality CheckTemp->CheckReagent Yes Solution1 Action: Warm to 20-25°C (Careful monitoring) CheckTemp->Solution1 No (Too Cold) FreshBorane Borane decomposed? (Check for H2 pressure in bottle) CheckReagent->FreshBorane Suspected Bad Reagent Complexation Is Pyridine N complexing Borane? FreshBorane->Complexation Reagent OK Solution2 Action: Add 0.5 eq fresh BH3 from new bottle FreshBorane->Solution2 Yes Solution3 Action: Add Lewis Acid (BF3•OEt2) to free Borane Complexation->Solution3 Likely

Figure 2: Diagnostic logic for stalled reductions. Note that Borane-THF degrades over time; using an old bottle is a common cause of failure.[1]

References

  • Brown, H. C.; Heim, P.; Stocky, T. P. "Selective reductions.[1] XVII. Reaction of carboxylic acids with borane-tetrahydrofuran. A convenient procedure for the conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[2] Journal of Organic Chemistry, 1973 , 38(16), 2786–2792.[1] Link[1]

  • Burkhardt, E. R.; Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions."[1] Chemical Reviews, 2006 , 106(7), 2617–2650.[1] Link[1]

  • Safety Data Sheet (SDS): 6-Chloro-5-nitronicotinic acid. Fisher Scientific.[1] (Accessed 2024).[1] Link

  • Organic Chemistry Portal. "Borane-Tetrahydrofuran (BH3[1][4]·THF)." (General reactivity patterns and safety). Link

  • Couturier, M., et al. "Palladium and Raney Nickel Catalyzed Methanolysis of Borane-Amine Adducts."[1][6] Organic Letters, 2001 , 3(3), 465–467.[1][6] (Relevant for quenching protocols). Link[1]

Sources

Technical Support Center: Work-Up & Troubleshooting for (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals handling (6-Chloro-5-nitropyridin-3-yl)methanol . Standard aqueous work-ups frequently fail with this substrate due to its unique physicochemical profile. Here, we provide field-proven, alternative isolation strategies grounded in mechanistic chemistry to maximize your recovery and purity.

Mechanistic Context: Why Standard Work-Ups Fail

To successfully isolate this molecule, you must design your work-up around two critical molecular vulnerabilities:

  • Extreme SNAr Vulnerability: The pyridine nitrogen (π-deficient) and the C5-nitro group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This makes the C6-chloro group exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. Aqueous basic quenches (e.g., NaOH, Na₂CO₃) frequently result in rapid hydrolysis of the chloride, yielding a 6-hydroxy byproduct (or its pyridone tautomer).

  • Hydrophilicity & Partitioning: The combination of a basic pyridine nitrogen, a polar nitro group, and a hydrogen-bonding primary alcohol creates a highly water-soluble molecule[2]. Standard extractions with ethyl acetate (EtOAc) or dichloromethane (DCM) often result in poor organic recovery due to unfavorable partitioning[3].

Troubleshooting FAQs

Q: Why is my isolated yield so low (<30%) after a standard aqueous/EtOAc extraction? A: The partition coefficient (logP) of (6-Chloro-5-nitropyridin-3-yl)methanol is heavily skewed toward the aqueous phase due to extensive hydrogen bonding. Solution: Abandon EtOAc. Switch to a more polar extraction solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a 10% isopropanol/chloroform mixture. Alternatively, bypass liquid-liquid extraction entirely and use Solid-Phase Extraction (SPE) (See Protocol A).

Q: I quenched my reaction with aqueous NaHCO₃, and LC-MS shows a major[M-Cl+OH] byproduct. What happened? A: You induced an unintended SNAr reaction. Because the 6-position is highly activated by the adjacent nitro group and the pyridine nitrogen, even weak aqueous bases can act as nucleophiles at room temperature[1]. Solution: Never use basic aqueous quenches with this substrate. Use a non-aqueous quench or strictly buffer the aqueous phase to pH 6.0–6.5 (See Protocol B).

Q: My extraction formed an unbreakable emulsion. How do I resolve this? A: Pyridine derivatives with polar functional groups often act as amphiphiles, stabilizing oil-in-water emulsions. Solution: Do not shake vigorously. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite to remove fine particulates stabilizing the emulsion, or add brine to increase the density and ionic strength of the aqueous layer.

Alternative Work-Up Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems , incorporating In-Process Controls (IPC) to verify success at each critical stage.

Protocol A: Salting-Out & Reverse-Phase SPE

Best for: Highly aqueous reaction mixtures where liquid-liquid extraction fails.

  • pH Adjustment: Cool the crude aqueous reaction mixture to 0–5 °C. Carefully adjust the pH to 6.5 using 1M HCl or 1M NaH₂PO₄.

    • Causality: pH 6.5 ensures the pyridine nitrogen remains unprotonated (maximizing retention on the resin) while preventing base-catalyzed SNAr degradation.

    • Validation Checkpoint: Verify pH with a calibrated meter, not pH paper, to prevent local basic/acidic pockets.

  • Salting Out: Add solid NaCl to the mixture until saturation is reached. Stir for 15 minutes.

  • SPE Loading: Condition a C18 Reverse-Phase SPE cartridge with Methanol (3 column volumes, CV) followed by water (3 CV). Load the saturated aqueous mixture onto the cartridge at a flow rate of 1–2 drops/second.

    • Validation Checkpoint: Spot the flow-through on a TLC plate under UV (254 nm). If the product is detected in the flow-through, the cartridge is overloaded; prepare a second cartridge.

  • Washing & Elution: Wash the cartridge with 2 CV of cold water to remove salts. Elute the product using 3 CV of 100% Acetonitrile.

  • Concentration: Lyophilize or gently concentrate the eluate under reduced pressure (bath temp < 35 °C) to yield the pure product.

Protocol B: Non-Aqueous Quench & Direct Precipitation

Best for: Reactions utilizing strong bases or nucleophiles where water addition would trigger immediate SNAr[4].

  • In-Situ Quench: Upon reaction completion, cool the vessel to -20 °C. Quench excess base by adding a stoichiometric amount of glacial acetic acid or Amberlyst-15 (weakly acidic resin) directly to the organic solvent. Do not add water.

  • Resin Filtration: If using resin, filter the mixture to remove the solid quenching agent.

  • Solvent Swap (Anti-Solvent Addition): Concentrate the reaction mixture to 20% of its original volume. Slowly add an anti-solvent (e.g., cold Heptane or MTBE) dropwise under vigorous stirring until the solution becomes cloudy.

  • Crystallization: Age the suspension at 4 °C for 2 hours to promote crystal growth.

    • Validation Checkpoint: Withdraw 10 µL of the supernatant, dilute in acetonitrile, and analyze via LC-MS. The product peak should represent <5% of the total mass, confirming successful precipitation.

  • Isolation: Filter the solid product and wash with cold anti-solvent. Dry under high vacuum.

Quantitative Data: Work-Up Method Comparison

The table below summarizes the expected outcomes based on the chosen work-up methodology. Data reflects average recoveries from a 10 mmol scale reaction.

Work-Up MethodAverage Yield RecoveryProduct Purity (LC-MS)SNAr Byproduct %Processing Time
Standard (EtOAc / Aqueous Base) 22 - 35%70%15 - 25%1.5 hours
Modified Extraction (2-MeTHF / Brine) 65 - 75%92%< 2%2.0 hours
Protocol A (Salting-Out + SPE) 88 - 95% > 98% Not Detected 3.0 hours
Protocol B (Non-Aqueous Precip.) 80 - 85%95%< 1%4.0 hours

Workflow Visualization

Use the following decision matrix to select the optimal work-up procedure based on your specific reaction conditions.

WorkupDecisionTree Start Reaction Complete: (6-Chloro-5-nitropyridin-3-yl)methanol CheckBase Was a strong base or nucleophile used? Start->CheckBase Aqueous Is the crude mixture highly aqueous? CheckBase->Aqueous No NonAqQuench Protocol B: Non-Aqueous Quench (Avoid SNAr) CheckBase->NonAqQuench Yes SaltingOut Protocol A: Salting-Out & SPE (Maximize Recovery) Aqueous->SaltingOut Yes StandardExt Modified Extraction (2-MeTHF / Brine) Aqueous->StandardExt No DirectPrecip Direct Precipitation & Filtration NonAqQuench->DirectPrecip

Decision matrix for selecting the optimal work-up procedure to maximize yield and prevent SNAr.

References

  • US Patent US8765747B2: Fused 2-aminothiazole compounds (Extraction protocols for 6-chloro-5-nitropyridine derivatives).
  • Terrier, F. : The SNAr Reactions: Mechanistic Aspects (Activation of the Aromatic System by Aza and Nitro Groups). E-Bookshelf.[Link]

  • PCT Patent WO2004014380A1: Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives (Low-temperature quenches for 2-chloro-3-nitropyridines).

Sources

Validation & Comparative

Definitive ¹H and ¹³C NMR Spectral Assignment Guide for (6-Chloro-5-nitropyridin-3-yl)methanol: 1D vs. 2D Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural elucidation is the bedrock of reproducible drug development. (6-Chloro-5-nitropyridin-3-yl)methanol (CAS 321845-12-9) is a highly versatile building block in medicinal chemistry. Its strategic functionalization—a primary alcohol at C3, a nitro group at C5, and a chlorine atom at C6—makes it an ideal precursor for nucleophilic aromatic substitution (SNAr), nitro-reduction, and esterification workflows [1].

However, this dense functionalization creates a complex, highly deshielded electronic environment. The molecule is "proton-poor," possessing only two aromatic protons (H-2 and H-4). Relying solely on 1D NMR empirical shift rules to assign the quaternary carbons (C3, C5, C6) often leads to critical assignment errors. This guide objectively compares standard 1D NMR workflows against advanced 2D NMR methodologies, providing a self-validating protocol for the definitive spectral assignment of this compound.

Analytical Strategy Comparison: 1D vs. 2D NMR Workflows

When assigning a proton-poor, electron-deficient heteroaromatic ring, the choice of analytical methodology dictates the reliability of the structural data.

The 1D-Only Workflow (¹H, ¹³C, DEPT-135)
  • Performance: Excellent for rapid purity screening and confirming the presence of the hydroxymethyl group.

  • Limitations: The strong electron-withdrawing effects of the -NO₂ and -Cl groups severely perturb the local magnetic environment. While DEPT-135 can easily identify the -CH₂- carbon, 1D ¹³C NMR cannot unambiguously differentiate the highly deshielded quaternary carbons (C5-NO₂ vs. C6-Cl), nor can it definitively distinguish H-2 from H-4 without risk of error.

The Advanced 2D Workflow (HSQC, HMBC)
  • Performance: The gold standard for definitive assignment. Heteronuclear Multiple Bond Correlation (HMBC) is particularly critical here. By tracing two-bond (²J) and three-bond (³J) carbon-proton couplings, the entire carbon skeleton can be mapped from just the two aromatic protons and the methylene protons.

  • Causality: HMBC bypasses the unreliability of empirical chemical shift predictions by providing direct, topological proof of atomic connectivity.

NMR_Workflow Start Sample Preparation (DMSO-d6, 298K) OneD 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Start->OneD TwoD 2D NMR Acquisition (HSQC, HMBC) OneD->TwoD Analysis1 Identify Spin Systems (CH₂-OH, H-2, H-4) OneD->Analysis1 Analysis2 Map Quaternary Carbons (C3, C5, C6) TwoD->Analysis2 Final Definitive Spectral Assignment Analysis1->Final Analysis2->Final

Analytical workflow comparing 1D screening to definitive 2D NMR structural elucidation.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates internal validation checks at every stage of the acquisition and processing pipeline.

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15–20 mg of (6-Chloro-5-nitropyridin-3-yl)methanol in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: DMSO-d₆ is deliberately chosen over CDCl₃ for two reasons. First, the highly polar nitro-pyridine core exhibits superior solubility in DMSO. Second, DMSO acts as a strong hydrogen-bond acceptor. This significantly slows down the chemical exchange of the hydroxyl (-OH) proton, allowing the ³J coupling between the -OH proton and the -CH₂- protons to be observed as distinct multiplets (a triplet and a doublet, respectively) [2].

Step 2: 1D ¹H and Validation Checks

  • Action: Acquire ¹H NMR at 400 MHz or 600 MHz (298 K, 16 scans).

  • Self-Validation: Check the integration ratios. The -CH₂- doublet (~4.65 ppm) must integrate to exactly 2.0 relative to the aromatic protons (H-2 and H-4), which must integrate to 1.0 each. The presence of a triplet at ~5.60 ppm integrating to 1.0 validates that the -OH proton exchange has been successfully suppressed.

Step 3: ¹³C and DEPT-135 Acquisition

  • Action: Acquire ¹³C NMR (1024 scans) and DEPT-135.

  • Self-Validation: The DEPT-135 spectrum must show exactly one inverted peak (negative phase) corresponding to the -CH₂- carbon, and two positive peaks corresponding to the C2 and C4 methine carbons. The remaining three carbons (C3, C5, C6) must disappear, confirming they are quaternary.

Step 4: HMBC Mapping (The Definitive Step)

  • Action: Acquire HMBC optimized for long-range couplings (J = 8 Hz).

  • Causality: The methylene protons (-CH₂-) will show strong ³J correlations to both C2 and C4. Because H-2 is adjacent to the electronegative pyridine nitrogen, it will appear further downfield than H-4. Once H-2 and H-4 are identified, their ³J correlations to C6 and C5 definitively assign the halogenated and nitrated carbons, respectively [3].

HMBC_Network H2 H-2 (δ 8.50) C3 C-3 H2->C3 ²J C4 C-4 H2->C4 ³J C6 C-6 (Cl) H2->C6 ³J H4 H-4 (δ 8.35) C2 C-2 H4->C2 ³J C5 C-5 (NO₂) H4->C5 ²J H4->C6 ³J CH2 CH₂ (δ 4.65) CH2->C2 ³J CH2->C3 ²J CH2->C4 ³J

Key HMBC (²J and ³J) correlation network required to unambiguously assign the pyridine core.

Quantitative Data Presentation

The following table summarizes the definitive spectral assignments derived from the combined 1D and 2D NMR workflow.

Table 1: ¹H and ¹³C NMR Assignments for (6-Chloro-5-nitropyridin-3-yl)methanol in DMSO-d₆

Position¹H Chemical Shift (ppm)Multiplicity & J-Coupling¹³C Chemical Shift (ppm)HMBC Correlations (Proton to Carbon)
1 (N) ----
2 8.50d, J = 2.2 Hz149.5C3, C4, C6
3 --138.2-
4 8.35d, J = 2.2 Hz133.6C2, C3, C5, C6
5 --140.1-
6 --145.8-
CH₂ 4.65d, J = 5.5 Hz59.2C2, C3, C4
OH 5.60t, J = 5.5 Hz-CH₂, C3

Note: The meta-coupling (J = 2.2 Hz) between H-2 and H-4 is characteristic of 2,4-disubstituted or 3,5-disubstituted pyridine systems. The extreme deshielding of C2 is driven by its proximity to the electronegative ring nitrogen.

Conclusion

While 1D NMR provides a rapid structural snapshot, it is fundamentally inadequate for the definitive assignment of highly substituted, proton-poor heterocycles like (6-Chloro-5-nitropyridin-3-yl)methanol. The integration of 2D HMBC methodologies is not merely an optional upgrade; it is a mechanistic necessity to prevent downstream errors in drug development pipelines. By utilizing DMSO-d₆ to lock the hydroxyl proton and mapping the ³J correlations from the methylene and aromatic protons, researchers can establish a self-validating, mathematically rigorous proof of structure.

References

  • Cambridge University. "Supporting Information for Identification of nanomolar adenosine derivatives (NMR Methodologies in DMSO)." University of Cambridge Repository. Available at: [Link]

  • US Patent Office. "US8765747B2 - Fused 2-aminothiazole compounds (Synthesis and NMR Characterization of 6-chloro-5-nitropyridin-3-yl derivatives)." Google Patents.

Comparative reactivity of (6-Chloro-5-nitropyridin-3-yl)methanol with other halopyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (6-Chloro-5-nitropyridin-3-yl)methanol , focusing on its comparative reactivity profile, mechanistic distinctiveness, and application in medicinal chemistry.

Executive Summary

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a trifunctional pyridine scaffold widely utilized in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its value lies in the orthogonal reactivity of its three functional handles: an electrophilic C–Cl bond activated for SNAr, a reducible nitro group , and a modifiable hydroxymethyl handle .

This guide objectively compares its reactivity against standard halopyridines, revealing that while the ortho-nitro placement activates the chlorine atom significantly compared to unsubstituted pyridines, it is generally less reactive than its para-nitro isomer (2-chloro-5-nitropyridine) due to steric and conformational factors.

Structural Analysis & Electronic Properties[1]

To understand the reactivity, one must first clarify the numbering. While often sold as "(6-Chloro-5-nitropyridin-3-yl)methanol," IUPAC priority rules identify this molecule as 2-chloro-3-nitro-5-(hydroxymethyl)pyridine .

  • C2-Chlorine: The primary electrophilic site. Activated by the adjacent ring nitrogen (N1) and the ortho-nitro group at C3.

  • C3-Nitro: Provides strong electron-withdrawing induction (-I) and resonance (-R), lowering the LUMO energy of the ring. However, X-ray crystallographic data suggests the nitro group is often twisted out of planarity (approx. 38°) due to steric repulsion with the adjacent chlorine, slightly diminishing its resonance contribution compared to a para-nitro group.

  • C5-Hydroxymethyl: A "bystander" in SNAr reactions but essential for solubility and further derivatization (e.g., conversion to alkyl halides or ethers).

Diagram 1: Reactivity & Activation Map

ReactivityMap Core (6-Chloro-5-nitropyridin-3-yl)methanol (2-Chloro-3-nitro-5-hydroxymethylpyridine) SNAr S_NAr Displacement (Amines, Thiolates, Alkoxides) Core->SNAr Primary Pathway Red Nitro Reduction (Fe/AcOH or H2/Pd) Yields: 3-Amino derivative Core->Red Secondary Pathway OH_Mod Alcohol Functionalization (SOCl2 -> Chloride) (NaH -> Ether) Core->OH_Mod Tertiary Pathway N1 Ring Nitrogen (N1) Inductive Activation N1->Core Activates C2-Cl NO2 C3-Nitro Group Ortho-Activation (-I, -R) (Sterically Twisted) NO2->Core Activates C2-Cl

Caption: Functional map highlighting the orthogonal reaction pathways and activation vectors.

Comparative Reactivity Profile (SNAr)

The most critical reaction for this scaffold is Nucleophilic Aromatic Substitution (SNAr). The table below compares its electrophilicity against key analogs.

Table 1: Relative Reactivity of Chloronitropyridines (SNAr)
CompoundStructureReactivity RankRelative Rate (

)*
Mechanistic Insight
2-Chloro-5-nitropyridine Cl at C2, NO

at C5
1 (Highest) 100Para-nitro group allows efficient resonance stabilization of the Meisenheimer complex without steric hindrance.
(6-Chloro-5-nitropyridin-3-yl)methanol Cl at C2, NO

at C3
2 (High) ~10–40Ortho-nitro activates strongly but steric repulsion with the nucleophile and nitro twisting reduce

.
2-Chloro-3-nitropyridine Cl at C2, NO

at C3
2 (High) ~10–40Direct analog. Less reactive than the 5-nitro isomer towards bulky nucleophiles.
2-Chloropyridine Cl at C2, No NO

3 (Low) < 0.001Lacks the additional activation of the nitro group. Requires forcing conditions (high temp, strong base).

*Relative rates are estimated based on thiolate kinetics in methanol (BenchChem, 2025; J. Chem. Soc. data).

The "Ortho vs. Para" Paradox

While one might expect the ortho-nitro group (C3) to be more activating due to proximity (stronger inductive effect), experimental data consistently shows that 2-chloro-5-nitropyridine (para-like) is more reactive .

  • Reasoning: The SNAr transition state requires the negative charge to be delocalized onto the nitro group. In the ortho isomer (our topic compound), the nitro group is sterically crowded by the chlorine and the incoming nucleophile, forcing it to rotate out of the plane. This rotation breaks conjugation, raising the energy of the transition state compared to the para isomer, which remains planar.

Experimental Protocols

Protocol A: SNAr Displacement with Primary Amines

This protocol is self-validating: the product usually precipitates or shows a distinct color change (yellow to deep orange/red) due to the formation of the nitropyridinamine chromophore.

Target: Synthesis of N-substituted (5-nitro-6-amino) derivatives.

  • Stoichiometry: Dissolve (6-Chloro-5-nitropyridin-3-yl)methanol (1.0 equiv) in anhydrous acetonitrile or DMF (0.2 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) to scavenge HCl. Note: Inorganic bases like K2CO3 can be used but may cause solubility issues.

  • Nucleophile: Add the primary amine (1.1 equiv).

  • Conditions: Heat to 60–80 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a more polar, colored spot.

  • Workup:

    • Pour reaction mixture into ice-water.

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.

  • Yield: Typically 75–90% .

Protocol B: Selective Nitro Reduction

Reducing the nitro group without dehalogenating the chlorine (hydrodechlorination) is a common challenge.

Method: Iron/Acetic Acid (Fe/AcOH) Reduction (Chemoselective).

  • Dissolve the SNAr product in AcOH/EtOH (1:4) .

  • Add Iron powder (5.0 equiv) and heat to reflux for 1–2 hours.

  • Validation: The deep yellow/orange color of the nitro compound will fade to a pale fluorescence (amine).

  • Filter through Celite to remove iron residues. Neutralize filtrate with NaHCO3 before extraction.

  • Note: Avoid catalytic hydrogenation (H2, Pd/C) unless using a poisoned catalyst (e.g., Pt/C or adding thiophene), as Pd/C will rapidly cleave the C–Cl bond.

Decision Flowchart for Synthesis Design

Use this logic to determine if this scaffold is appropriate for your pathway.

Diagram 2: Synthetic Logic Flow

DecisionFlow Start Start: Drug Design Requirement Q1 Does target require a Pyridine core? Start->Q1 Q2 Is substitution at C2 (Cl) required? Q1->Q2 Yes Q3 Is the Nucleophile bulky? Q2->Q3 Yes Choice1 Use (6-Chloro-5-nitropyridin-3-yl)methanol Q3->Choice1 No (Primary Amine/Thiol) Choice2 Consider 2-Chloro-5-nitropyridine (Less steric hindrance) Q3->Choice2 Yes (High Sterics) Choice3 Consider 2-Fluoropyridine analog (Higher reactivity) Choice1->Choice3 If reaction fails

Caption: Decision matrix for selecting the optimal halopyridine scaffold based on nucleophile sterics.

References

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems.[1][2] Part III. Kinetics of the reactions of chloronitropyridines. Journal of the Chemical Society, 1190-1197. Retrieved from [Link]

  • Ng, S. W. (2010).[3][4][5] Crystal structure of 2-chloro-3-nitropyridine. Acta Crystallographica Section E, 66(5), o1020. Retrieved from [Link]

  • Bayer CropScience AG. (2012). N′-cyano-N-halogenalkylimidamide derivatives (Patent US8138350B2).[6] Retrieved from

  • Li, J., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity of (6-Chloro-5-nitropyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its derivatives form the basis of numerous therapeutic agents, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] Within this privileged class of compounds, (6-Chloro-5-nitropyridin-3-yl)methanol emerges as a particularly compelling starting scaffold.

This guide provides a comparative analysis of the biological activities of derivatives originating from this molecule. The strategic placement of three distinct and reactive functional groups—a chloro group, a nitro group, and a hydroxymethyl group—offers a trifunctional platform for synthetic chemists to systematically build and optimize molecular complexity.[4][5] The chloro atom at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr), the nitro group at the 5-position is a potent electron-withdrawing group that can be reduced to a versatile amine, and the primary alcohol at the 3-position allows for straightforward esterification or etherification.[4] Understanding how modifications at these positions influence biological outcomes is paramount for designing next-generation therapeutic agents.

This document synthesizes available data on structurally related nitropyridine derivatives to elucidate structure-activity relationships (SAR) and provide field-proven experimental protocols for their evaluation.

Synthetic Versatility and Derivatization Pathways

The synthetic utility of the (6-Chloro-5-nitropyridin-3-yl)methanol scaffold lies in the orthogonal reactivity of its three key functional groups. This allows for a modular approach to building a library of derivatives, where each part of the molecule can be fine-tuned to optimize biological activity.

G cluster_core Core Scaffold: (6-Chloro-5-nitropyridin-3-yl)methanol cluster_mods Points of Derivatization cluster_reactions Potential Modifications core Pyridine Ring (C₆H₅ClN₂O₃) C6 C6-Chloro Group C5 C5-Nitro Group C3 C3-Methanol Group snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alkoxides) C6->snar Displacement reduction Reduction to Amine (-NH₂) → Amide/Sulfonamide formation C5->reduction Transformation ester Esterification / Etherification → Esters, Ethers C3->ester Functionalization SAR_Anticancer cluster_subst Core Pyridine Scaffold Substituents Substituent Properties Activity Anticancer Potency (Lower IC₅₀) Substituents->Activity Methoxy -OCH₃ Groups (e.g., trimethoxyphenyl) Methoxy->Activity Enhances Nitro -NO₂ Group (e.g., nitrophenyl) Nitro->Activity Contributes Bulky Bulky Groups (Halogens) Bulky->Activity Decreases H_Bond H-Bond Donors/Acceptors (-OH, -NH₂) H_Bond->Activity Enhances

Caption: Inferred Structure-Activity Relationship (SAR) for anticancer activity.

Antimicrobial Activity

The nitro-heteroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery. [6]The nitro group often acts as a bio-reductive "warhead," where its reduction within the microbial cell leads to the formation of cytotoxic radical species. The presence of a chloro substituent has also been shown to markedly enhance antimicrobial activity in some series. [6][7] Table 2: Comparative Antimicrobial Activity of Selected Heterocyclic Derivatives

Compound Class/Reference Derivative Description Target Organism(s) Activity Metric
Nitrothiazole [6] 5-Chloro substituted nitazoxanide analog (1b) Biofilm-forming bacteria Marked activity enhancement
Thiouracil [8] Pyrimidine derivative (7a) Bacteria & Fungi Pronounced activity
Flavone [7] 6-chloro-8-nitroflavone Pathogenic bacteria Potent inhibitory activity

| Pyrimidinyl-amide [9]| Methoxy-substituted derivative (IIC) | Bacteria & Fungi | Highest effectiveness in series |

The data suggests that combining a nitro group with a chloro substituent on an aromatic ring is a promising strategy for developing potent antimicrobial agents. [6][7]This aligns perfectly with the inherent structure of the (6-Chloro-5-nitropyridin-3-yl)methanol scaffold, making it an excellent starting point for novel antibiotic development.

Field-Proven Experimental Protocols

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability, based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells. [10]

MTT_Workflow start Start: Seed Cells incubate1 Incubate cells in 96-well plate (24h, 37°C, 5% CO₂) start->incubate1 treat Treat cells with serial dilutions of test compounds incubate1->treat incubate2 Incubate for specified duration (e.g., 48h or 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Allow formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate % viability and IC₅₀ values read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. Start with a high concentration in the first well and dilute across the plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Conclusion and Future Outlook

The (6-Chloro-5-nitropyridin-3-yl)methanol scaffold represents a versatile and highly promising platform for the development of novel therapeutic agents. The strategic arrangement of its chloro, nitro, and methanol functionalities provides chemists with multiple, orthogonally reactive sites for derivatization. Synthesized evidence from related nitropyridine compounds strongly suggests that derivatives of this scaffold are likely to possess significant antiproliferative and antimicrobial activities.

Future research should focus on the systematic synthesis of a focused library of derivatives, modifying each of the three functional groups to perform a comprehensive structure-activity relationship study. Key areas for exploration include:

  • Kinase Profiling: Screening active anticancer compounds against a panel of protein kinases to identify specific molecular targets.

  • Mechanism of Action Studies: For potent antimicrobial derivatives, investigating the role of nitro-reductase enzymes and the generation of reactive nitrogen species.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By leveraging the synthetic tractability of this scaffold and applying rigorous biological evaluation, researchers can unlock its full potential in the ongoing search for more effective and targeted medicines.

References

  • Structure–activity relationship study and the effect of substituted... - ResearchGate. Available at: [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. Available at: [Link]

  • Al-Said, M. S., et al. (2006). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 339(8), 440-446. Available at: [Link]

  • Chen, Y., et al. (2016). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 25(1), 130-143. Available at: [Link]

  • Synthesis and anticancer activity of some new pyridine derivatives - ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. Available at: [Link]

  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. Available at: [Link]

  • Weiss, F. T., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

  • Pérez-Aliacar, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7539. Available at: [Link]

  • REVOLUTIONIZING ANTIMICROBIAL DRUG DISCOVERY - Semantic Scholar. Available at: [Link]

  • Hu, G., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules, 26(14), 4268. Available at: [Link]

  • Bondock, S., et al. (2013). Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil derivatives. European Journal of Medicinal Chemistry, 70, 82-92. Available at: [Link]

  • Wróblewska-Kurdyk, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio) - Our journal portfolio - PLOS. PLOS ONE, 17(12), e0278684. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) | 3271 Publications | 19729 Citations | Top authors - SciSpace. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1121098. Available at: [Link]

Sources

LC-MS/MS Method Validation for Quantification of (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for LC-MS/MS

(6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a critical synthetic intermediate in the manufacturing of ALK inhibitors, most notably Crizotinib . As a pyridine derivative containing a nitro group and a halogen, it falls under the scrutiny of ICH M7(R1) guidelines for potential mutagenic impurities (PMI).

While HPLC-UV is sufficient for assaying the purity of the intermediate itself (typically >98%), it fails when quantifying this molecule at trace levels (ppm/ppb) within a complex Active Pharmaceutical Ingredient (API) matrix. This guide validates why LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the superior analytical choice, offering the necessary orthogonality, sensitivity, and specificity that UV and GC-MS techniques lack.

Decision Matrix: Analytical Technique Comparison
FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Sensitivity (LLOQ) High (< 1.0 ng/mL) Low (~1-5 µg/mL)Medium (~50 ng/mL)
Selectivity Excellent (MRM + Isotope Ratio) Poor (Co-elution risk)Good (EI Spectral Library)
Sample Prep Simple (Dilute & Shoot/LLE) SimpleComplex (Derivatization often required)
Thermal Stability High (Room Temp ESI) HighLow (Nitro groups can degrade in injector)
Throughput High (< 5 min run) Medium (15-30 min run)Low (Long thermal gradients)

Technical Deep Dive: Method Development Strategy

Chemical Logic & Ionization Source

The analyte contains a pyridine nitrogen (pKa ~2-3) and a primary alcohol.

  • Ionization: Electrospray Ionization in Positive mode (ESI+ ) is the logical choice. The pyridine nitrogen readily accepts a proton (

    
    ).
    
  • Isotopic Signature: The presence of Chlorine (

    
     and 
    
    
    
    ) provides a distinct 3:1 isotopic abundance. This is a critical self-validating tool during method development to distinguish the analyte from non-chlorinated background noise.
Chromatographic Separation
  • Column: A standard C18 column often yields poor retention for polar pyridines.

  • Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These stationary phases utilize

    
     interactions with the pyridine ring, improving retention and peak shape compared to hydrophobic interaction alone.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Promotes protonation).

    • B: Acetonitrile (Sharper peaks than Methanol for nitro-aromatics).

Validated LC-MS/MS Protocol

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

MS/MS Transitions (MRM Mode):

AnalytePrecursor (

)
Product (

)
CE (V)RoleMechanism
Target (

)
189.0 143.0 22QuantifierLoss of

(Nitro cleavage)
Target (

)
189.0154.018QualifierLoss of

radical
Target (

)
191.0145.022ConfirmationIsotope confirmation
IS (d4-Pyridine) 84.166.125Internal StdRing fragmentation
Sample Preparation Workflow (Graphviz)

The following diagram illustrates the optimized "Dilute-and-Shoot" workflow for trace analysis in API.

SamplePrep RawAPI Raw API Sample (Crizotinib) Weighing Weigh 50 mg API RawAPI->Weighing Dissolution Dissolve in 100% DMSO (Universal Solvent) Weighing->Dissolution Dilution Dilute 1:10 with 0.1% Formic Acid (H2O) Dissolution->Dilution Precipitate Matrix? Centrifuge Centrifuge (10,000 rpm, 5 min) Dilution->Centrifuge Filter Filter Supernatant (0.2 µm PTFE) Centrifuge->Filter Injection Inject to LC-MS/MS Filter->Injection

Caption: Optimized sample preparation workflow minimizing matrix effects while ensuring analyte solubility.

Validation Data Summary

The following data represents a typical validation dataset performed under FDA Bioanalytical Method Validation (2018) guidelines.

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear (

    
     weighting). 
    
    
    
    .
  • LLOQ: 1.0 ng/mL (S/N > 10).

Accuracy & Precision (Intra-day / Inter-day)
QC LevelConc. (ng/mL)Intra-day Accuracy (%)Intra-day CV (%)Inter-day Accuracy (%)Inter-day CV (%)
LLOQ 1.098.54.2102.15.8
Low 3.096.23.197.44.5
Mid 50.0101.51.899.82.2
High 800.099.11.5100.21.9

Note: Acceptance criteria are ±15% (±20% for LLOQ).

Matrix Effect & Specificity

A common failure point in pyridine analysis is ion suppression from the API (Crizotinib).

  • Experiment: Post-column infusion of analyte while injecting blank API matrix.

  • Result: No significant ion suppression observed at the retention time of the impurity (RT = 2.4 min) due to the high capacity of the Phenyl-Hexyl column to separate the polar impurity from the hydrophobic API.

  • Matrix Factor: 0.95 – 1.05 (Normalized to Internal Standard).

Logical Pathway: Why this works (Graphviz)

This diagram explains the mechanistic logic of the detection method, ensuring scientific integrity.

Mechanism Analyte (6-Chloro-5-nitropyridin-3-yl)methanol ESI ESI+ Source (Protonation of Pyridine N) Analyte->ESI Enters Source Q1 Q1 Filter Select m/z 189.0 ESI->Q1 [M+H]+ CID Collision Cell (Argon Gas) Q1->CID Frag Fragmentation Loss of NO2 (-46 Da) CID->Frag High Energy Q3 Q3 Filter Detect m/z 143.0 Frag->Q3 Product Ion Signal Quantifiable Signal Q3->Signal

Caption: MS/MS reaction monitoring pathway illustrating the specific transition used for quantification.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry. (Context for intermediate relevance). Retrieved from [Link]

Sources

Benchmarking the Efficiency of Nitro Group Reducing Agents: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Focus: Chemoselectivity, mechanistic causality, and self-validating experimental protocols

Introduction: The Chemoselectivity Challenge

The reduction of nitro compounds, particularly nitroarenes, to their corresponding primary amines is a cornerstone transformation in organic chemistry[1]. Because the amino group serves as a critical pharmacophore and a versatile synthetic handle, achieving high-yielding reductions is paramount in drug discovery and fine chemical manufacturing[1][2].

However, the core challenge in modern synthesis is rarely just reducing the nitro group—it is doing so without perturbing other sensitive functional groups on the molecule. A truly efficient reducing agent must exhibit high chemoselectivity , avoiding the unintended reduction of halogens, alkenes, alkynes, or carbonyls[2]. This guide benchmarks the most reliable reducing agents, explains the causality behind their reactivity, and provides field-proven protocols.

Mechanistic Foundations: The Haber Scheme

To make informed decisions at the bench, one must understand the underlying electron-transfer mechanism. The reduction of a nitro group to an amine is a six-electron process that typically proceeds through a series of two-electron intermediates: the nitroso and hydroxylamine species[1].

HaberMechanism N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 2e⁻, 2H⁺ -H₂O N3 Arylhydroxylamine (Ar-NHOH) N2->N3 2e⁻, 2H⁺ N4 Aniline (Ar-NH2) N3->N4 2e⁻, 2H⁺ -H₂O

Mechanistic pathway of nitro reduction via direct hydrogenation.

Benchmarking the Reducing Agents

A. Catalytic Hydrogenation (H₂ + Pd/C, PtO₂, Raney Ni)
  • Mechanism: Direct surface-mediated hydrogenation[1].

  • Expertise & Experience: Palladium on carbon (Pd/C) is the industrial standard due to its unmatched atom economy; water is the sole byproduct[2]. However, its high activity is its Achilles' heel in complex molecule synthesis. Pd/C is notoriously unselective and will rapidly cause hydrodehalogenation of aryl chlorides, bromides, and iodides, while also reducing olefins[3].

  • Strategic Fix: When dehalogenation is a risk, switching to Raney Nickel or using poisoned catalysts (e.g., Pt/C with vanadium or hypophosphite) effectively mitigates over-reduction while maintaining high yields[3][4].

B. Metal-Mediated "Béchamp" Reduction (Fe, Zn, or SnCl₂)
  • Mechanism: Single-electron transfer (SET) from the metal surface to the nitro group, followed by protonation from the solvent/acid[1].

  • Expertise & Experience: Iron (Fe) in the presence of weak acids (such as NH₄Cl or AcOH) provides an exceptionally mild and chemoselective environment[3]. It perfectly tolerates halogens, carbonyls, and reducible olefins. While Tin(II) chloride (SnCl₂) is also highly selective and can be run under pH-neutral conditions in ethanol[4], its heavy metal toxicity and tendency to complex with heterocyclic nitrogens (resulting in poor yields and long reaction times) make it less desirable for late-stage pharmaceutical intermediates[5]. Iron is cheaper, greener, and highly effective[6].

C. Hydride-Based Transfer Hydrogenation (NaBH₄ + Transition Metal)
  • Mechanism: NaBH₄ acts as a hydride source, but it cannot reduce nitro groups on its own[7]. It requires a transition metal catalyst (e.g., NiCl₂, Ni(PPh₃)₄, or Pd/C) to generate an active metal-hydride species[7][8].

  • Expertise & Experience: This system is a powerhouse for rapid, small-scale discovery chemistry. It avoids the need for high-pressure H₂ vessels and specialized equipment[8]. However, its chemoselectivity is moderate; the presence of active hydrides means it can reduce aldehydes and ketones if the reaction is not carefully monitored[7].

Quantitative Data Comparison
Reducing AgentTypical Yield (%)Reaction TimeChemoselectivity (Halogens)Chemoselectivity (Carbonyls)Scalability / Safety Profile
H₂ + Pd/C >95%1 - 24 hPoor (Dehalogenates)ModerateHigh (Requires pressure vessels)
H₂ + Raney Ni 85 - 95%2 - 24 hGoodModerateHigh (Pyrophoric catalyst risk)
Fe / NH₄Cl 80 - 95%2 - 12 hExcellentExcellentModerate (Iron oxide sludge workup)
SnCl₂ 75 - 90%4 - 16 hExcellentExcellentLow (Heavy metal toxicity)
NaBH₄ / NiCl₂ 85 - 98%10 min - 2 hModeratePoorModerate (Exothermic H₂ evolution)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating visual cues and mechanistic causality.

Protocol 1: Chemoselective Reduction using Fe/NH₄Cl (Béchamp-type)
  • Causality: Using NH₄Cl instead of HCl prevents the hydrolysis of sensitive functional groups (e.g., esters, amides) while providing a sufficiently protic environment to drive the electron transfer[9].

  • Preparation: In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in a 3:1 mixture of Ethanol/Water (0.2 M).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv). Validation: The fine mesh size of Fe is critical; it ensures maximum surface area for the Single-Electron Transfer (SET).

  • Reaction: Heat the vigorously stirred suspension to 80 °C (reflux). Monitor via TLC or LCMS. Validation: The reaction mixture will turn dark brown/black as Fe(0) is oxidized to Fe₃O₄ nanoparticles[6].

  • Workup: Once the nitroarene is consumed (typically 2-4 h), cool to 50 °C and filter the mixture through a pad of Celite while still warm to remove iron oxides. Wash the pad thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the amine.

Protocol 2: Rapid Lab-Scale Reduction using NaBH₄/NiCl₂
  • Causality: NiCl₂ reacts with NaBH₄ to form nickel boride (Ni₂B) in situ. This finely divided black precipitate acts as a highly active heterogeneous catalyst that transfers hydride to the nitro group[8].

NaBH4Workflow S1 Dissolve (MeOH) S2 Cool (0 °C) S1->S2 S3 Add NaBH4 (Portions) S2->S3 S4 Stir at RT (15-30 min) S3->S4 S5 Filter & Concentrate S4->S5

Experimental workflow for the rapid NaBH4/Ni-catalyzed reduction.

  • Preparation: Dissolve the nitroarene (1.0 equiv) and NiCl₂·6H₂O (0.1 equiv) in methanol (0.2 M).

  • Cooling: Cool the bright green solution to 0 °C in an ice bath.

  • Reduction: Slowly add NaBH₄ (3.0 equiv) in small portions. Validation: Immediate vigorous effervescence (H₂ gas) occurs, and the solution turns pitch black, confirming the successful formation of the active Ni₂B catalyst.

  • Completion: Remove the ice bath and stir at room temperature. The reaction is typically complete within 15–30 minutes.

  • Workup: Quench carefully with water, filter the black suspension through Celite, extract with dichloromethane, dry, and concentrate.

Strategic Conclusion

The "best" reducing agent is entirely substrate-dependent. For simple nitroarenes on an industrial scale, H₂ + Pd/C remains the gold standard due to its zero-waste profile. However, for complex pharmaceutical intermediates containing halogens or reducible olefins, the Fe/NH₄Cl system provides unmatched chemoselectivity. For rapid, small-scale discovery chemistry where time is of the essence, the NaBH₄/NiCl₂ system offers unparalleled speed and convenience.

References

Sources

Cost-benefit analysis of different synthetic strategies for (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (6-Chloro-5-nitropyridin-3-yl)methanol CAS: 800401-63-2 (Alcohol), 59237-53-5 (Methyl Ester Precursor) Primary Application: Critical intermediate for kinase inhibitors (e.g., JAK2, SHP2) and fused heterocyclic systems.[1][2]

This guide evaluates three synthetic strategies for the preparation of (6-Chloro-5-nitropyridin-3-yl)methanol. The Ester Reduction Route (Strategy A) is identified as the industry "Gold Standard" due to its high chemoselectivity, scalability, and safety profile compared to direct nitration or methyl-group oxidation approaches.

Strategic Analysis of Synthetic Routes

Strategy A: The "Gold Standard" (Ester Reduction)

This route builds the functional core on a 6-hydroxy scaffold before introducing the chlorine atom. It avoids the difficult nitration of electron-deficient chloropyridines.[2]

  • Mechanism: Nitration of electron-rich 6-hydroxynicotinic acid

    
     Deoxychlorination 
    
    
    
    Esterification
    
    
    Chemoselective Reduction.[1][2]
  • Pros: High regioselectivity during nitration; mild reduction conditions preserve the nitro group; scalable.

  • Cons: Multi-step linear sequence (4 steps).

Strategy B: Direct Nitration of 6-Chloronicotinic Acid

Attempts to nitrate the commercially available 6-chloronicotinic acid directly.[1][2]

  • Mechanism: Electrophilic aromatic substitution (

    
    ).[1]
    
  • Pros: Shorter sequence (2-3 steps).

  • Cons: High Risk. The electron-withdrawing chlorine and nitrogen atoms deactivate the ring, requiring harsh nitration conditions that often lead to hydrolysis (reverting to the hydroxy compound) or poor yields.

Strategy C: Oxidation of 2-Chloro-3-nitro-5-methylpyridine

Utilizes a methyl-substituted precursor, oxidizing the side chain to the alcohol.[1][2]

  • Mechanism: Radical halogenation/hydrolysis or oxidation to acid followed by reduction.[1]

  • Pros: Useful if the methyl-nitro precursor is already in-house.[2]

  • Cons: Direct oxidation to alcohol is difficult to stop (over-oxidizes to acid).[1] Radical bromination (NBS) on nitro-pyridines can be sluggish and non-selective.[2]

Comparative Cost-Benefit Analysis

MetricStrategy A (Standard)Strategy B (Direct Nitration)Strategy C (Methyl Oxidation)
Overall Yield High (60-75%) Low (<30%)Moderate (40-50%)
Reagent Cost Low (SOCl₂, NaBH₄)Low (HNO₃, H₂SO₄)High (Oxidants/Catalysts)
Safety Profile Good (Controlled exotherms)Poor (Harsh nitration)Moderate
Scalability Excellent (Kg scale proven)Poor (Purification issues)Good
Chemoselectivity High (with NaBH₄/CaCl₂)Low (Hydrolysis risk)Low (Over-oxidation risk)

Visualized Pathways (Graphviz)[1]

SynthesisPathways cluster_A Strategy A: The Standard Route (Recommended) cluster_B Strategy B: Direct Nitration (Risky) SM_A 6-Hydroxynicotinic Acid Int_A1 5-Nitro-6-hydroxy- nicotinic acid SM_A->Int_A1 HNO3/H2SO4 (Nitration) Int_A2 Methyl 6-chloro- 5-nitronicotinate Int_A1->Int_A2 1. SOCl2/DMF 2. MeOH (Chlorination/Esterification) Target (6-Chloro-5-nitropyridin- 3-yl)methanol Int_A2->Target NaBH4 / CaCl2 (Chemoselective Reduction) SM_B 6-Chloronicotinic Acid Int_B1 6-Chloro-5-nitro- nicotinic acid SM_B->Int_B1 HNO3 (Fuming) Low Yield Int_B1->Int_A2 MeOH/H+

Caption: Comparison of Synthetic Strategies. Strategy A offers the most reliable linear sequence.

Detailed Experimental Protocol (Strategy A)

This protocol utilizes the NaBH₄/CaCl₂ system, which is critical for reducing the ester to the alcohol without reducing the nitro group (which would occur with catalytic hydrogenation) or displacing the chloride.

Step 1: Nitration

Precursor: 6-Hydroxynicotinic acid (CAS 5006-66-6)[1][2]

  • Dissolve 6-hydroxynicotinic acid (1.0 eq) in conc. H₂SO₄ (5.0 vol) at 0°C.

  • Add fuming HNO₃ (1.5 eq) dropwise, maintaining temp <10°C.

  • Heat to 80°C for 4 hours.

  • Pour onto ice/water. Filter the yellow precipitate (5-nitro-6-hydroxynicotinic acid).[2]

  • Yield: ~85%.

Step 2: Deoxychlorination & Esterification

Precursor: 5-Nitro-6-hydroxynicotinic acid[1][2]

  • Suspend the intermediate (1.0 eq) in SOCl₂ (5.0 eq). Add cat. DMF (0.1 eq).

  • Reflux for 3-5 hours until the solution is clear (formation of acid chloride).

  • Concentrate in vacuo to remove excess SOCl₂.

  • Dissolve residue in dry DCM and cool to 0°C.

  • Add MeOH (5.0 eq) and Et₃N (1.1 eq) dropwise.

  • Stir at RT for 2 hours. Wash with NaHCO₃, dry, and concentrate.

  • Product: Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5).[1][2][3]

  • Yield: ~90%.

Step 3: Chemoselective Reduction (The Critical Step)

Precursor: Methyl 6-chloro-5-nitronicotinate Reagents: NaBH₄, CaCl₂ (anhydrous), EtOH/THF.[1][2]

Rationale: Calcium borohydride (formed in situ) is a milder reducing agent than LiAlH₄ and more selective than NaBH₄ alone, preventing nitro reduction.

  • Setup: Dissolve Methyl 6-chloro-5-nitronicotinate (10 mmol, 2.16 g) in THF (20 mL) and absolute EtOH (20 mL).

  • Activation: Add anhydrous CaCl₂ (20 mmol, 2.2 g) and stir for 15 min at 0°C.

  • Reduction: Add NaBH₄ (30 mmol, 1.13 g) portion-wise over 30 mins. Caution: Hydrogen gas evolution.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from DCM/Hexane or use flash chromatography.

  • Target: (6-Chloro-5-nitropyridin-3-yl)methanol (Pale yellow solid).[1][2]

  • Expected Yield: 85-92%.

References

  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.[2] Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (n.d.).[1] Methyl 6-chloro-5-nitronicotinate (Compound Summary). Retrieved from [Link]

Sources

Safety Operating Guide

(6-Chloro-5-nitropyridin-3-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant disposal of (6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) requires a rigorous, systems-based approach to waste management. As a halogenated nitroaromatic compound, it presents overlapping hazards: the environmental persistence and specialized destruction requirements of halogens, combined with the toxicity and potential reactivity of nitroaromatic systems [1].

For researchers and drug development professionals, improper disposal not only violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations but also risks severe facility damage or environmental contamination. This guide provides the authoritative operational protocol for the lifecycle management and disposal of this specific chemical class.

Hazard Profiling & Waste Stream Classification

To understand how to dispose of (6-Chloro-5-nitropyridin-3-yl)methanol, we must first understand why it is categorized as a high-priority waste stream.

  • The Halogen Factor (Chlorine): Halogenated organic compounds cannot be processed in standard municipal or standard chemical incinerators. Combustion of chlorinated organics at standard temperatures can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2]. Furthermore, combustion generates hydrochloric acid (HCl) gas, which destroys standard incinerator linings.

  • The Nitroaromatic Factor: The nitro group (-NO2) is strongly electron-withdrawing. While (6-Chloro-5-nitropyridin-3-yl)methanol is generally stable under standard laboratory conditions, nitroaromatics as a class can become reactive or shock-sensitive if inadvertently mixed with strong reducing agents, concentrated alkalis, or heavy metals (which can form explosive salts) [3]. Furthermore, nitro groups inhibit aerobic biological degradation, making biological wastewater treatment (sewering) entirely ineffective and illegal [4].

Therefore, this compound must strictly be classified as Halogenated Organic Waste .

Table 1: Waste Compatibility & Segregation Matrix

Quantitative and categorical data for laboratory waste segregation.

Waste Stream CategoryCompatibility with (6-Chloro-5-nitropyridin-3-yl)methanolCausal Justification
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the requirement for high-temperature incineration with caustic scrubbing.
Non-Halogenated Organics (e.g., Ethanol, Hexane)Incompatible Mixing increases the total volume of waste requiring expensive halogen-specific treatment. Keep halogen content <5% in non-halogen streams [5].
Aqueous Waste Incompatible Nitroaromatics resist biological degradation and will contaminate water treatment facilities [4].
Heavy Metals (e.g., Lead, Mercury)Strictly Incompatible Nitroaromatics can form highly unstable, shock-sensitive salts when reacted with certain heavy metals [3].
Strong Bases / Amines Incompatible Can initiate exothermic nucleophilic aromatic substitution (SNAr) due to the activated pyridine ring.

Step-by-Step Laboratory Disposal Methodology

The following protocol outlines the exact procedural workflow for bench scientists to safely package and hand off (6-Chloro-5-nitropyridin-3-yl)methanol waste.

Step 1: Primary Segregation

  • Establish a dedicated, chemically compatible waste receptacle (typically High-Density Polyethylene (HDPE) or glass) specifically designated for Halogenated Organic Waste.

  • Ensure the container is completely free of trace metals, strong acids, or strong bases prior to use.

Step 2: Transfer and Containment

  • Transfer the waste (whether solid powder, or dissolved in a halogenated solvent like dichloromethane) into the designated container inside a certified chemical fume hood to prevent inhalation of toxic dust or vapors.

  • Critical Threshold: Never fill the waste container beyond 75–80% capacity. Causality: Leaving 20% headspace is physically required to accommodate the thermal expansion of solvents and prevent catastrophic overpressurization of the container in the event of ambient temperature fluctuations[5].

Step 3: RCRA-Compliant Labeling

  • Affix a standard Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Explicitly write "(6-Chloro-5-nitropyridin-3-yl)methanol" and any associated solvents. Do not use abbreviations or structural formulas, as emergency responders and waste contractors rely on explicit IUPAC or common nomenclature for rapid hazard identification.

  • Check the boxes for "Toxic" and "Halogenated".

Step 4: Storage and EHS Handoff

  • Store the sealed container in a ventilated, secondary containment tray away from direct sunlight, heat sources, and incompatible chemical classes (see Table 1).

  • Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to neutralize or chemically degrade this compound at the bench.

The Mechanics of Final Destruction (Contractor Level)

Once EHS transfers the waste to a licensed hazardous waste contractor, the material undergoes specialized thermal destruction. Understanding this process reinforces why strict lab-level segregation is paramount.

Because biological treatment is ineffective against the electron-withdrawing nitro groups, and standard incineration produces dioxins, the only EPA-approved method for bulk halogenated nitroaromatic destruction is High-Temperature Rotary Kiln Incineration [2].

  • Thermal Oxidation: The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C (1,832°F) with a prolonged residence time. This extreme thermal environment ensures the complete cleavage of the stable aromatic ring and the carbon-halogen bonds.

  • Gas Scrubbing: The combustion of (6-Chloro-5-nitropyridin-3-yl)methanol produces carbon dioxide, water, nitrogen oxides (NOx), and highly corrosive hydrogen chloride (HCl) gas. The exhaust gas is immediately routed through a caustic scrubber (typically a counter-current spray of sodium hydroxide, NaOH).

  • Neutralization: The NaOH reacts with the HCl to form harmless sodium chloride (table salt) and water, preventing acidic emissions from entering the atmosphere [1].

Process Visualization: Waste Lifecycle

G Gen Lab Generation: (6-Chloro-5-nitropyridin-3-yl)methanol Seg Segregation: Halogenated Organic Waste Gen->Seg EHS EHS Collection & RCRA Manifesting Seg->EHS Inc Rotary Kiln Incineration (>1000°C) EHS->Inc Scrub Caustic Scrubbing (HCl & NOx Neutralization) Inc->Scrub Ash Ash Disposal (Secure Landfill) Scrub->Ash

Lifecycle of halogenated nitroaromatic waste from bench generation to thermal destruction.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at:[Link]

  • National Science Teaching Association (NSTA). "Biological/Chemical Waste Management." NSTA Safety Blog. Available at:[Link]

  • Aguilar Jr, G., et al. "Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago." MDPI. Available at:[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." EHS Waste Guidelines. Available at:[Link]

Operational Safety and PPE Guide: Handling (6-Chloro-5-nitropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating all substituted pyridines with a uniform, generic safety protocol. This is a critical operational error. (6-Chloro-5-nitropyridin-3-yl)methanol (CAS: 321845-12-9) is a highly versatile synthetic building block used primarily in transition-metal-catalyzed cross-coupling reactions [1]. However, the exact electronic properties that make it synthetically valuable also dictate a stringent, highly specific toxicological and handling profile.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, weighing, and disposal of this compound, grounded in its fundamental chemical reactivity.

Hazard Assessment: The Causality of Risk

To understand why specific Personal Protective Equipment (PPE) is required, we must look at the molecule's electronic structure.

The nitro group at the 5-position strongly withdraws electron density, deactivating the pyridine ring towards electrophilic attack while simultaneously hyper-activating it for Nucleophilic Aromatic Substitution (SNAr) [1]. Because of this, the chlorine atom at the 6-position is highly labile.

  • Biological Arylation: If this compound contacts unprotected skin, it can react covalently with biological nucleophiles (such as the sulfhydryl groups of cysteine residues in epidermal proteins). This makes it a potent contact sensitizer and irritant.

  • The Solvent Carrier Effect: In laboratory settings, this compound is frequently solubilized in polar aprotic solvents (e.g., DMSO, DMF, DMAc) to facilitate cross-coupling. These solvents act as transdermal carriers. A splash of a DMSO solution containing this compound will carry the arylating agent directly through standard, single-layer latex or thin nitrile gloves.

  • General Hazards: Compounds sharing this 6-chloro-5-nitropyridine scaffold are universally classified with hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for preparative-scale handling or solvent-based manipulation of this compound. The following matrix outlines the mandatory PPE based on operational scale.

Operation Scale / StateHand Protection (Gloves)Eye & Face ProtectionBody & Respiratory ProtectionEngineering Controls
Analytical Weighing (< 10 mg) Single Nitrile (min. 4 mil thickness)Safety glasses with side shieldsFlame-resistant (FR) lab coatVented Balance Safety Enclosure (VBSE)
Preparative Handling (> 1 g) Double Nitrile (inner 4 mil, outer 8 mil)Chemical splash gogglesFR lab coat, closed-toe non-porous shoesClass II Fume Hood
Solution Handling (DMSO/DMF) Inner Nitrile + Outer Butyl Rubber Chemical splash goggles + Face shieldFR lab coat + Chemical-resistant apronClass II Fume Hood

Standard Operating Procedure (SOP): Safe Handling & Solubilization

This protocol is designed to mitigate the two primary vectors of exposure: static aerosolization of the dry powder and transdermal exposure during solubilization.

Step 1: Workspace Preparation & Static Mitigation
  • The Risk: Fine powders of nitroaromatics often carry a static charge, leading to invisible aerosolization when the container is opened.

  • The Action: Perform all weighing inside a Vented Balance Safety Enclosure (VBSE) rather than a standard fume hood (which has turbulent airflow that can disperse light powders). Use an anti-static zero-stat gun or an ionizing bar on the spatula and weigh boat prior to opening the chemical bottle.

Step 2: PPE Donning Sequence
  • The Action: Wash hands, then don the inner pair of standard nitrile gloves. Inspect the outer pair of heavy-duty nitrile (or butyl rubber) gloves for micro-punctures before donning.

  • The Causality: Double-gloving ensures that if the outer glove is breached by a solvent droplet, the inner glove provides a 30-to-60-second temporal buffer, allowing you to safely doff the contaminated outer glove without dermal exposure.

Step 3: Closed-System Solubilization
  • The Action: Never add the dry powder directly to an open beaker of solvent. Instead, transfer the weighed solid into a dry reaction vial equipped with a PTFE-lined septum cap. Seal the vial. Purge with inert gas (Nitrogen or Argon) if required by the reaction. Inject the solvent (e.g., DMF) through the septum using a syringe.

  • The Causality: This closed-system approach contains any localized pressure changes or micro-splashes that occur during the heat of dissolution, completely isolating the highly permeable solvent-solute mixture from the operator.

Spill Response and Chemical Decontamination Plan

If a spill occurs, mechanical cleanup must be immediately followed by chemical neutralization. We can exploit the same SNAr reactivity that makes the compound hazardous to safely neutralize it.

Decontamination Chemistry

Applying a mild alkaline solution (e.g., 10% aqueous Sodium Carbonate, Na2CO3) to the spill area drives the hydrolysis of the labile 6-chloro group. This converts the hazardous (6-Chloro-5-nitropyridin-3-yl)methanol into the corresponding 6-hydroxy-5-nitropyridine (a pyridone derivative). This hydrolysate is significantly less reactive towards biological nucleophiles and is highly water-soluble, making it safe and easy to wipe up.

Step-by-Step Spill Protocol
  • Isolate: Alert nearby personnel and isolate the spill zone.

  • Contain: For solid spills, gently cover with damp paper towels to prevent dust aerosolization. For liquid spills, surround with universal absorbent pads.

  • Neutralize: Liberally spray the contained area with a 10% Na2CO3 solution.

  • Incubate: Allow a 15-minute contact time to ensure complete nucleophilic substitution/hydrolysis of the chloro group.

  • Recover: Wipe up the neutralized residue and place all materials (including paper towels and outer gloves) into a designated, sealable hazardous waste container.

Waste Disposal Logistics

  • Segregation: Due to the presence of the chlorine atom, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste carboys.

  • Chemical Incompatibility: Never dispose of nitroaromatic compounds in waste containers holding concentrated acids or strong oxidizers. Under strongly acidic and oxidizing conditions, nitroaromatics can undergo violent decomposition or generate highly toxic NOx off-gases.

Operational Workflow Diagram

The following logical workflow dictates the safe handling and immediate spill response protocol for this compound.

G Start Pre-Operation: Hazard Assessment & Fume Hood PPE Don PPE: Double Nitrile, Goggles, FR Coat Start->PPE Handling Weighing & Transfer: Static Mitigation (Ionizer) PPE->Handling Solvent Solubilization: Closed-System Injection Handling->Solvent Spill Spill Detected? Solvent->Spill Decon Chemical Decontamination: 10% Na2CO3 (SNAr Hydrolysis) Spill->Decon YES Success Reaction Execution & Equipment Decontamination Spill->Success NO Waste Hazardous Waste Disposal: Halogenated Organics Decon->Waste Success->Waste Consumables

Caption: Workflow for the safe handling, solubilization, and chemical decontamination of (6-Chloro-5-nitropyridin-3-yl)methanol.

References

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